Cyclohexylmethanethiol
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohexylmethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14S/c8-6-7-4-2-1-3-5-7/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBXAOOHHILPSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347296 | |
| Record name | Cyclohexylmethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2550-37-0 | |
| Record name | Cyclohexylmethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclohexylmethanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Cyclohexylmethanethiol vs cyclohexanethiol structure difference
Structural Distinction, Synthetic Pathways, and Reactivity Profiles
Executive Summary
This guide provides a rigorous technical comparison between Cyclohexanethiol (CHT) and Cyclohexylmethanethiol (CHMT) . While nominally similar in nomenclature, the addition of a single methylene spacer (–CH₂–) in CHMT fundamentally alters its electronic environment, nucleophilicity, and steric profile compared to CHT.
-
Cyclohexanethiol (CHT): A secondary thiol where the sulfhydryl group is directly bound to the cyclohexane ring. It exhibits significant steric hindrance and lower nucleophilic efficiency in S_N2 reactions.
-
This compound (CHMT): A primary thiol where the sulfhydryl group is attached to a methylene bridge. It behaves kinetically as a primary alkyl thiol, offering higher nucleophilicity and distinct self-assembled monolayer (SAM) packing characteristics on noble metals.
Part 1: Structural & Electronic Characterization
The defining difference lies in the hybridization and steric environment of the
Structural Topology
-
CHT (Secondary): The sulfur is bonded to a secondary (
) carbon ( ) within the ring. The chair conformation of the cyclohexane ring forces the thiol group into either an axial or equatorial position, with the equatorial conformer generally being thermodynamically favored to minimize 1,3-diaxial interactions. -
CHMT (Primary): The sulfur is bonded to a primary (
) exocyclic methylene group. This "spacer" decouples the thiol from the rigid ring dynamics, allowing for greater rotational freedom and reduced steric shielding of the sulfur lone pairs.
Comparative Physical Properties
The following data summarizes the key physical distinctions. Note the boiling point elevation in CHMT due to increased molecular weight and surface area (Van der Waals interactions).
| Property | Cyclohexanethiol (CHT) | This compound (CHMT) |
| CAS Number | 1569-69-3 | 2550-37-0 |
| Structure Type | Secondary Thiol ( | Primary Thiol ( |
| Formula | ||
| Molecular Weight | 116.22 g/mol | 130.25 g/mol |
| Boiling Point | 158–160 °C | ~175–180 °C (Predicted/Homolog) |
| Density | 0.95 g/mL | ~0.96 g/mL |
| Odor Profile | Sharp, penetrating, alliaceous | Sulfury, roasted, "rubber-like" nuances |
| Nucleophilicity | Moderate (Sterically hindered) | High (Accessible lone pair) |
Visualization of Structural Logic
The following diagram illustrates the connectivity and the critical "Spacer Effect."
Caption: Structural logic dictating the reactivity differences between CHT and CHMT.
Part 2: Synthetic Pathways & Protocols[1]
The synthesis of these two compounds requires different strategies. CHT is often made via radical addition or hydrogenation, while CHMT is best synthesized via nucleophilic substitution on an alkyl halide.
Cyclohexanethiol (CHT) Synthesis
-
Industrial Route: Hydrogenation of cyclohexanone in the presence of
over a metal sulfide catalyst (CoMo/Alumina). -
Lab Route: Acid-catalyzed addition of
to cyclohexene.
This compound (CHMT) Synthesis Protocol
Method: Thiourea Alkylation followed by Alkaline Hydrolysis.
Rationale: This method avoids the use of gaseous
Materials:
-
Cyclohexylmethyl bromide (1.0 eq)
-
Thiourea (1.1 eq)[1]
-
Ethanol (Solvent)
-
Sodium Hydroxide (NaOH) (aq)[1]
-
HCl (1M)
Step-by-Step Protocol:
-
Isothiouronium Salt Formation:
-
Dissolve cyclohexylmethyl bromide (10 mmol) and thiourea (11 mmol) in Ethanol (20 mL).
-
Reflux the mixture for 3–4 hours. The solution will remain clear or turn slightly yellow.
-
Mechanism:[2][3][4][5] The sulfur of thiourea acts as a nucleophile, displacing the bromide to form the S-cyclohexylmethylisothiouronium bromide salt.
-
-
Hydrolysis:
-
Cool the reaction mixture to room temperature.
-
Add aqueous NaOH (5M, 10 mL) directly to the reaction vessel.
-
Reflux for an additional 2 hours under an inert atmosphere (
or Ar) to prevent disulfide formation. -
Observation: The solution may become cloudy as the free thiol separates.
-
-
Workup:
-
Cool to room temperature.[1] Acidify carefully with 1M HCl until pH < 2.
-
Extract the aqueous layer with Dichloromethane (DCM) (
). -
Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo.
-
-
Purification:
-
Purify via vacuum distillation or flash chromatography (Hexanes) if high purity is required.
-
Part 3: Analytical Characterization (NMR)
Distinguishing these two compounds via
NMR Data Comparison
| Compound | Chemical Shift ( | Multiplicity | Integration | |
| CHT | Ring Methine (–CH–SH) | 2.75 – 2.85 ppm | Multiplet (Septet-like) | 1H |
| CHMT | Methylene (–CH₂–SH) | 2.35 – 2.50 ppm | Doublet ( | 2H |
Interpretation
-
CHT: The signal is further downfield (~2.8 ppm) due to the deshielding effect of the ring carbon and the sulfur. The splitting is complex due to axial/equatorial coupling with adjacent ring protons.
-
CHMT: The signal is a clean doublet (coupling with the single adjacent methine proton). It appears upfield relative to CHT because the methylene group is less deshielded than the ring methine.
Part 4: Reactivity & Applications (SAMs)
Nucleophilicity and Kinetics
In
-
Reasoning: The secondary carbon in CHT presents steric bulk that hinders the approach of electrophiles.[6] CHMT, being a primary thiol, has an unhindered sulfur atom, making it a "softer" and more accessible nucleophile.
Self-Assembled Monolayers (SAMs) on Gold
Both compounds bind to gold surfaces (Au-S bond), but the packing density differs.
-
CHT SAMs: The rigid cyclohexane ring is directly adjacent to the sulfur anchor. This creates a "footprint" that is too large to allow the sulfur atoms to occupy every available hollow site on the Au(111) lattice efficiently. The result is a disordered monolayer with lower surface coverage.
-
CHMT SAMs: The methylene spacer acts as a pivot. It allows the sulfur to bind to the gold while the bulky cyclohexane ring can rotate and tilt away from the surface normal. This results in a higher packing density and a more ordered monolayer compared to CHT, although still less ordered than linear alkanethiols.
Caption: Impact of the methylene spacer on the packing density of SAMs on Gold.
References
-
BenchChem. (2025).[6] An In-depth Technical Guide to the Discovery and History of Cyclohexanethiol Derivatives. Retrieved from 7
-
Sigma-Aldrich. (n.d.). Cyclohexanethiol Product Specification and Physical Properties. Retrieved from 8
-
National Institutes of Health (NIH) - PubChem. (2025). This compound Compound Summary (CID 520209).[9] Retrieved from 10
-
Royal Society of Chemistry. (2013).[11] Microwave-Assisted Synthesis of Asymmetric Disulfides (Thiourea Protocol). RSC Advances. Retrieved from 11
-
ChemicalBook. (n.d.). Cyclohexyl mercaptan 1H NMR Spectrum. Retrieved from 12
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Cyclohexanethiol [cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. シクロヘキサンチオール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | C7H14S | CID 520209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C7H14S | CID 520209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Cyclohexyl mercaptan(1569-69-3) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of Cyclohexylmethanethiol
Abstract
This technical guide provides a comprehensive analysis of the boiling point and density of cyclohexylmethanethiol (CAS No. 2550-37-0). Addressed to researchers, scientists, and professionals in drug development, this document navigates the current landscape of available data for this compound. A notable finding is the absence of formally published experimental data for its boiling point and density. Therefore, this guide establishes a robust theoretical framework based on molecular structure, discusses expected values in relation to structurally similar compounds, and provides detailed, field-proven experimental protocols for the precise determination of these critical physicochemical properties. Our aim is to equip scientific professionals with both the foundational knowledge and the practical methodologies required to work with this compound.
Introduction to this compound
This compound, also known as cyclohexanemethanethiol or cyclohexylmethyl mercaptan, is an organosulfur compound belonging to the thiol class.[1] Its structure features a saturated six-carbon cyclohexyl ring attached to a methanethiol group via a methylene bridge. This compound and its derivatives are of interest in various chemical synthesis applications, including pharmaceuticals and materials science, where the thiol functional group offers a reactive site for diverse chemical transformations.
Accurate knowledge of physical properties such as boiling point and density is fundamental for its application in research and development, informing decisions on reaction conditions, purification methods (e.g., distillation), process safety, and formulation.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| Synonyms | Cyclohexanemethanethiol, c-C6H11CH2SH | [1] |
| CAS Number | 2550-37-0 | [1] |
| Molecular Formula | C₇H₁₄S | [1] |
| Molecular Weight | 130.25 g/mol |[1][2] |
Physicochemical Properties and Molecular Structure
The physical properties of a molecule are a direct consequence of its three-dimensional structure and the resulting intermolecular forces.
Molecular Structure and its Influence on Physical Properties
The key structural features of this compound that dictate its boiling point and density are:
-
The Cyclohexyl Ring: This bulky, nonpolar aliphatic ring is the largest part of the molecule. It contributes significantly to the molecule's overall mass and surface area, leading to substantial London dispersion forces (a type of van der Waals force). These are the primary intermolecular forces for this molecule.
-
The Thiol Group (-SH): The sulfur-hydrogen bond is less polar than the oxygen-hydrogen bond found in alcohols. This is due to the smaller electronegativity difference between sulfur (2.58) and hydrogen (2.20). Consequently, hydrogen bonding in thiols is significantly weaker than in their alcohol counterparts. This leads to thiols being more volatile (having lower boiling points) than alcohols of similar molecular weight.
-
The Methylene Bridge (-CH₂-): This linker separates the bulky cyclohexyl ring from the functional thiol group, providing conformational flexibility.
The interplay of these forces determines the energy required to transition the substance from a liquid to a gaseous state (boiling point) and how efficiently the molecules pack together in the liquid state (density).
Boiling Point: An Analysis in the Absence of Experimental Data
As of the date of this publication, a definitive, experimentally determined boiling point for this compound is not available in the peer-reviewed literature or major chemical databases. However, we can establish a highly reliable estimate by analyzing a structurally analogous compound.
Reference Compound: Cyclohexanethiol (CAS 1569-69-3)
Cyclohexanethiol shares the same cyclohexyl ring and thiol functional group but lacks the methylene bridge. Its experimental boiling point is 158-160 °C .
Expected Boiling Point of this compound:
This compound (C₇H₁₄S, MW: 130.25 g/mol ) differs from cyclohexanethiol (C₆H₁₂S, MW: 116.22 g/mol ) by one methylene (-CH₂) group. The addition of this group has two primary effects:
-
Increased Molecular Weight and Surface Area: This leads to stronger London dispersion forces between molecules.
-
Increased Chain Length: Longer, more flexible chains can sometimes lead to less efficient packing, but the increase in van der Waals forces is the dominant effect for boiling point.
Therefore, it is certain that this compound will have a higher boiling point than cyclohexanethiol. As a general rule in homologous series, an additional -CH₂- group can increase the boiling point by approximately 20-30 °C. This would place the predicted boiling point for this compound in the range of 178-190 °C .
Density: A Similar Estimation
Similarly, no formal experimental density for this compound has been published. We again turn to our reference compound for a logical estimation.
Reference Compound: Cyclohexanethiol (CAS 1569-69-3)
The experimental density of cyclohexanethiol is 0.95 g/mL at 25 °C .
Expected Density of this compound:
Density is a function of mass and volume (ρ = m/V). When moving from cyclohexanethiol to this compound, both mass and volume increase. The addition of a -CH₂- group increases the molecular weight by about 12%. While the molecular volume also increases, the increase in mass is typically the more significant factor for simple aliphatic compounds. Therefore, the density of this compound is expected to be similar to, or slightly higher than, that of cyclohexanethiol , likely in the range of 0.95-0.97 g/mL at 25 °C .
Experimental Determination Protocols
Given the absence of published data, researchers will need to perform these measurements. The following protocols describe reliable, self-validating methods for determining boiling point and density.
Protocol: Boiling Point Determination via Thiele Tube Method
This microscale method is ideal for determining the boiling point with a small amount of sample (less than 0.5 mL). The principle relies on matching the sample's vapor pressure with the surrounding atmospheric pressure.
Methodology:
-
Apparatus Assembly:
-
Securely clamp a Thiele tube to a ring stand.
-
Attach a small glass vial (e.g., a Durham tube) to a thermometer using a small rubber band. The bottom of the vial should be level with the thermometer bulb.
-
Position the thermometer in the Thiele tube so the vial is centered in the main body of the tube. The rubber band must remain above the oil level to prevent degradation.
-
-
Sample Preparation:
-
Fill the vial approximately half-full with this compound. .
-
Place a capillary tube (sealed at one end) into the vial with the open end submerged in the liquid.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a microburner or heat gun. The design of the tube will circulate the heating oil via convection, ensuring uniform temperature distribution.
-
As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Continue to heat until a rapid, continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the liquid's boiling point.
-
-
Boiling Point Determination:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow and eventually stop. The moment the last bubble exits and the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure.
-
Record the temperature at this exact moment. This is the boiling point.
-
Record the ambient barometric pressure, as boiling point is pressure-dependent.
-
Protocol: Density Determination via Pycnometer
A pycnometer (also known as a specific gravity bottle) is a piece of glassware used to determine the density of a liquid with high precision. The method relies on accurately measuring the mass of a precisely known volume of liquid.
Methodology:
-
Pycnometer Preparation and Calibration:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Accurately weigh the empty, dry pycnometer on an analytical balance (m₁).
-
Fill the pycnometer with deionized water of a known temperature (e.g., 25.0 °C). Insert the stopper, ensuring excess water exits through the capillary, and carefully dry the outside.
-
Weigh the water-filled pycnometer (m₂).
-
The mass of the water is (m₂ - m₁). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature (ρ_water): V = (m₂ - m₁) / ρ_water. This calibration step is crucial for accuracy.
-
-
Sample Measurement:
-
Empty and thoroughly dry the calibrated pycnometer.
-
Fill the pycnometer with this compound, taking care to equilibrate it to the same temperature used for the water calibration.
-
Insert the stopper, wipe away any excess liquid, and dry the exterior.
-
Weigh the sample-filled pycnometer (m₃).
-
-
Density Calculation:
-
The mass of the this compound sample is (m₃ - m₁).
-
The density of the sample (ρ_sample) is calculated using the calibrated volume: ρ_sample = (m₃ - m₁) / V
-
-
Validation:
-
To ensure trustworthiness, repeat the measurement at least three times and report the average density.
-
Data Summary and Visualization
The following table summarizes the known and predicted quantitative data for this compound and its reference compound.
Table 2: Summary of Physicochemical Data
| Property | This compound (C₇H₁₄S) | Cyclohexanethiol (C₆H₁₂S) |
|---|---|---|
| Boiling Point | ~178-190 °C (Predicted) | 158-160 °C (Experimental) |
| Density (@ 25 °C) | ~0.95-0.97 g/mL (Predicted) | 0.95 g/mL (Experimental) |
| Molecular Weight | 130.25 g/mol | 116.22 g/mol |
Diagram 1: Molecular Structure and its Influence on Physical Properties
This diagram illustrates the relationship between the structural components of this compound and the intermolecular forces that govern its boiling point and density.
Caption: Molecular determinants of this compound's physical properties.
Conclusion
This guide establishes that while experimentally determined values for the boiling point and density of this compound are not currently documented in accessible literature, reliable predictions can be made based on established chemical principles and comparison with the close structural analog, cyclohexanethiol. We predict a boiling point in the range of 178-190 °C and a density near 0.95-0.97 g/mL at 25 °C. To address the existing data gap, this document provides robust, detailed protocols for the experimental determination of these properties using the Thiele tube and pycnometer methods. These methodologies will enable researchers to generate the precise, high-quality data necessary for advancing their work in chemical synthesis and drug development.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 520209, this compound. Retrieved February 23, 2026, from [Link].
-
Cheméo (2023). Chemical Properties of Cyclohexanemethanethiol (CAS 2550-37-0). Retrieved February 23, 2026, from [Link].
-
Cheméo (2023). Chemical Properties of Cyclohexanethiol, 2-methyl-, cis- (CAS 22425-07-6). Retrieved February 23, 2026, from [Link].
Sources
An In-Depth Technical Guide to the Classification and Differentiation of Primary and Secondary Cyclohexyl Thiols
Authored by a Senior Application Scientist
Abstract
Cyclohexyl thiols are a pivotal class of organosulfur compounds, integral to applications ranging from pharmaceutical synthesis to materials science. Their utility is profoundly influenced by the substitution pattern of the thiol-bearing carbon. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to distinguish between primary and secondary cyclohexyl thiols. We will delve into the fundamental structural differences and explore how these manifest in distinct physicochemical properties, spectroscopic signatures, and chemical reactivity. This document is designed not as a rigid protocol, but as an authoritative guide grounded in chemical principles, providing the causal logic behind the analytical choices and methodologies presented.
Foundational Concepts: Defining Primary vs. Secondary Classification
The classification of a cyclohexyl thiol as primary (1°) or secondary (2°) depends on the number of carbon atoms directly bonded to the carbon atom that bears the sulfhydryl (-SH) group.[1][2]
-
Primary (1°) Cyclohexyl Thiol: The sulfhydryl group is attached to a carbon atom that is bonded to only one other carbon atom. The quintessential example is cyclohexylmethanethiol , where the -SH group is on a methylene (-CH₂) bridge attached to the cyclohexane ring.
-
Secondary (2°) Cyclohexyl Thiol: The sulfhydryl group is attached to a carbon atom that is bonded to two other carbon atoms. The most direct example is cyclohexanethiol , where the -SH group is directly attached to a carbon atom within the cyclohexane ring.
This seemingly subtle structural variance introduces significant steric and electronic differences that are critical for their definitive classification.
Caption: Structural differentiation of primary and secondary cyclohexyl thiols.
Comparative Physicochemical Properties
The local electronic environment and steric accessibility of the sulfhydryl group are directly impacted by its classification, leading to predictable differences in reactivity.
-
Acidity: Thiols are generally more acidic than their alcohol counterparts due to the weaker S-H bond and the greater polarizability of sulfur.[3][4] While both primary and secondary cyclohexyl thiols are acidic (typical pKa around 10.5), the secondary thiolate anion (conjugate base) is slightly more sterically hindered, which can subtly influence its solvation and reactivity in certain solvents.
-
Nucleophilicity: The thiolate anion is a potent nucleophile.[4][5] For reactions governed by sterics, such as Sₙ2 displacement on a hindered electrophile, the primary this compound offers a more accessible nucleophilic center compared to the bulkier cyclohexanethiol.
-
Reactivity in Thiol-Michael and Thiol-Ene Reactions: The kinetics of these "click" reactions are dependent on both steric and electronic factors.[6]
-
In systems where the chain transfer (protonation/deprotonation) is the rate-limiting step, the less hindered primary thiol often reacts faster.[6]
-
Conversely, in systems where the nucleophilic attack (propagation) is rate-limiting, the secondary thiol can sometimes react faster due to electronic effects influencing the reactivity of the thiolate anion.[6] Research has also shown that increasing the substitution of the thiol generally results in a decreased kinetic rate in many thiol-ene systems.[7]
-
Spectroscopic Analysis: The Key to Unambiguous Identification
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, provide the most definitive and non-destructive means of classification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to probe the precise atomic connectivity of a molecule.
-
¹H NMR Spectroscopy: The key diagnostic signals are the proton of the sulfhydryl group (-SH ) and the proton(s) on the alpha-carbon (α-H), the carbon directly attached to the sulfur.
-
-SH Proton: The chemical shift for a thiol proton typically appears between 1.3-1.8 ppm.[8][9] Its coupling pattern is diagnostic.
-
Primary: The -SH proton of this compound will couple to the two adjacent α-protons on the -CH₂- group, appearing as a triplet .
-
Secondary: The -SH proton of cyclohexanethiol will couple to the single adjacent α-proton on the ring, appearing as a doublet .
-
-
α-Proton(s): The chemical shift for protons on a carbon adjacent to a sulfur atom is typically in the 2.0-2.5 ppm range.[9]
-
Primary: The two α-protons of this compound will appear as a doublet due to coupling with the single -SH proton.
-
Secondary: The single α-proton of cyclohexanethiol is on the cyclohexane ring and will be coupled to the -SH proton and the adjacent ring protons, resulting in a more complex multiplet .
-
-
-
¹³C NMR Spectroscopy: The chemical shift of the α-carbon provides another layer of confirmation. Carbons adjacent to sulfur in thiols typically resonate in the 20-40 ppm range.[9] The exact shift will vary based on substitution, but comparing it to known spectra of primary and secondary analogues is a reliable method.
| Spectroscopic Feature | Primary (this compound) | Secondary (Cyclohexanethiol) | Rationale |
| ¹H NMR: -SH Proton | Triplet (approx. 1.3-1.6 ppm) | Doublet (approx. 1.3-1.6 ppm) | Coupling to two α-protons vs. one α-proton. |
| ¹H NMR: α-Proton(s) | Doublet (approx. 2.4-2.7 ppm) | Multiplet (approx. 2.8-3.2 ppm) | Coupling to -SH proton vs. coupling to -SH and ring protons. |
| ¹³C NMR: α-Carbon | ~28-35 ppm | ~40-50 ppm | Increased substitution on the α-carbon in the secondary thiol leads to a downfield shift. |
Infrared (IR) Spectroscopy
While less definitive than NMR for this specific classification, IR spectroscopy can provide corroborating evidence. The key absorption band for thiols is the S-H stretch (ν(S-H)). This band is characteristically weak and appears in a relatively uncongested region of the spectrum, around 2550-2600 cm⁻¹.[3][9] While the position of this peak does not reliably distinguish between primary and secondary thiols, its presence confirms the thiol functionality. The C-S stretching vibration (ν(C-S)) occurs in the fingerprint region (600-800 cm⁻¹) and is often difficult to assign with certainty.[8]
Experimental Protocols & Workflows
A robust analytical workflow combines multiple techniques to ensure a confident classification.
Caption: A logical workflow for the spectroscopic differentiation of cyclohexyl thiols.
Protocol: ¹H NMR Analysis for Classification
This protocol ensures a self-validating system for accurate classification.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified cyclohexyl thiol sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure sufficient scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Locate the thiol proton signal, typically a broad or sharp peak between 1.3-1.8 ppm.
-
Analyze the splitting pattern (multiplicity) of this peak. A triplet indicates a primary thiol; a doublet indicates a secondary thiol.
-
Locate the signal for the α-proton(s) between 2.0-3.2 ppm and analyze its multiplicity for confirmation.
-
-
Verification (Optional but Recommended):
-
Add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum.
-
The -SH proton will exchange with deuterium, causing its signal to disappear from the spectrum. This definitively confirms the identity of the -SH peak.[3] The signal for the α-proton(s) will simplify, collapsing from a doublet to a singlet (primary) or from a multiplet to a simpler multiplet (secondary), further validating the assignment.
-
Protocol: Nitroprusside Test for Thiol Presence
This is a classic qualitative chemical test to confirm the presence of a free thiol group, though it does not distinguish between primary and secondary thiols.[3][10]
-
Dissolve a small amount of the sample in a suitable solvent (e.g., water or ethanol).
-
Add a few drops of freshly prepared sodium nitroprusside solution.
-
Add a few drops of a dilute base, such as ammonium hydroxide or sodium hydroxide.[10]
-
Observation: The development of a deep red, purple, or violet color indicates the presence of a free sulfhydryl group.[3][10]
Synthetic Considerations and Implications
The method of synthesis can provide clues to the identity of a cyclohexyl thiol.
-
Primary (this compound): Often synthesized from cyclohexylmethanol via its corresponding halide (e.g., cyclohexylmethyl bromide) followed by Sₙ2 displacement with a sulfur nucleophile like sodium hydrosulfide or thiourea.[5][11]
-
Secondary (Cyclohexanethiol): Can be prepared by several routes, including the addition of hydrogen sulfide to cyclohexene, or from cyclohexyl halides.[12][13]
Understanding the synthetic route is crucial in drug development, as it informs potential side products and impurities that may need to be characterized and controlled.
Conclusion
The classification of cyclohexyl thiols as primary or secondary is fundamental to predicting their behavior and application. While structural isomers, their steric and electronic differences give rise to distinct properties. Unambiguous classification hinges on the correct application and interpretation of spectroscopic techniques, with ¹H NMR providing the most definitive data through the analysis of signal multiplicities. By following the integrated analytical workflow presented in this guide, researchers can confidently and accurately differentiate between these two important classes of molecules, enabling more precise control in synthesis, drug design, and materials innovation.
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. (n.d.). Retrieved February 23, 2026, from
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Cyclohexylmethanethiol in Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyclohexylmethanethiol, a versatile organosulfur compound, offers a unique combination of steric bulk and nucleophilicity, making it a valuable reagent in modern organic synthesis. This technical guide provides an in-depth exploration of the applications of this compound, focusing on its utility in the formation of thioethers, its potential as a protective group, and its role in the construction of complex molecular architectures relevant to pharmaceutical and materials science. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for key transformations, and discuss the strategic considerations for its incorporation into synthetic routes.
Introduction: The Chemical Personality of this compound
This compound (C7H14S), also known as cyclohexanemethanethiol, is a thiol bearing a cyclohexylmethyl substituent.[1] Its chemical behavior is primarily dictated by the nucleophilic sulfur atom, while the cyclohexyl group provides significant steric influence and lipophilicity. This unique structural combination governs its reactivity and the properties of the resulting adducts.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C7H14S | [1] |
| Molecular Weight | 130.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 2550-37-0 | [1] |
The pronounced nucleophilicity of the thiolate anion, formed upon deprotonation of the thiol, makes this compound an excellent partner in a variety of carbon-sulfur bond-forming reactions. The bulky cyclohexyl group can influence the stereochemical outcome of reactions and impart specific conformational constraints on the resulting molecules.
Core Applications in Organic Synthesis
The primary utility of this compound in organic synthesis lies in its function as a potent nucleophile for the formation of thioethers. These reactions are fundamental in the construction of a wide array of organic molecules, including active pharmaceutical ingredients (APIs).
Synthesis of Cyclohexylmethyl Thioethers via S-Alkylation
The most common application of this compound is in the synthesis of cyclohexylmethyl thioethers through bimolecular nucleophilic substitution (SN2) reactions.[2] The thiolate anion, readily generated by treating the thiol with a suitable base, displaces a leaving group on an electrophilic carbon center.
General Reaction Scheme:
Caption: S-alkylation of this compound.
The choice of base and solvent is crucial for the success of this reaction and depends on the nature of the alkylating agent. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and various alkoxides. Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile are often employed to facilitate the SN2 pathway.
Experimental Protocol: Synthesis of Benzyl Cyclohexylmethyl Thioether
This protocol provides a general procedure for the S-alkylation of this compound with an activated alkyl halide.
Materials:
-
This compound
-
Benzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.
-
Add a solution of benzyl bromide (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the highly nucleophilic thiolate to the corresponding disulfide.
-
Anhydrous Conditions: Sodium hydride reacts violently with water. The presence of water would also protonate the thiolate, rendering it non-nucleophilic.
-
0 °C for Deprotonation: Controls the exothermicity of the reaction between the thiol and sodium hydride.
-
DMF as Solvent: A polar aprotic solvent that effectively solvates the sodium cation, leaving a "naked" and highly reactive thiolate anion, thus accelerating the SN2 reaction.
Conjugate Addition to α,β-Unsaturated Systems (Thia-Michael Addition)
This compound can participate in thia-Michael additions, a conjugate addition reaction with α,β-unsaturated carbonyl compounds and other Michael acceptors.[3] This reaction is a powerful tool for the formation of carbon-sulfur bonds at the β-position of the acceptor.
General Reaction Scheme:
Caption: Thia-Michael addition of this compound.
The reaction is typically catalyzed by a base, which generates the nucleophilic thiolate. The choice of catalyst and reaction conditions can influence the reversibility of the addition.[4]
Experimental Protocol: Thia-Michael Addition to Cyclohexen-2-one
This protocol outlines a general procedure for the base-catalyzed conjugate addition of this compound.
Materials:
-
This compound
-
Cyclohexen-2-one
-
Potassium fluoride on alumina (KF/Al2O3) or another suitable base catalyst
-
Glycerin or a suitable solvent
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred mixture of the base catalyst (e.g., KF/Al2O3, catalytic amount) in a suitable solvent (e.g., glycerin), add this compound (1.2 equivalents).[5]
-
To this mixture, add cyclohexen-2-one (1.0 equivalent) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates and catalyst.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base Catalyst: The presence of a base is essential to deprotonate the thiol and generate the thiolate, which is the active nucleophile in the Michael addition. KF/Al2O3 is a mild and effective solid-supported base.[5]
-
Glycerin as Solvent: Glycerin can serve as a recyclable and environmentally benign solvent for this transformation.[5]
-
Vigorous Stirring: Particularly with a heterogeneous catalyst like KF/Al2O3, vigorous stirring is necessary to ensure efficient contact between the reactants and the catalyst surface.
The Cyclohexylmethyl Group in Drug Discovery and Development
The incorporation of a cyclohexyl moiety into a molecule can significantly impact its pharmacokinetic and pharmacodynamic properties. The lipophilicity of the cyclohexyl group can enhance membrane permeability and binding to hydrophobic pockets in biological targets. While direct evidence of this compound's use in the synthesis of marketed drugs is not widespread in the public literature, the cyclohexylmethyl group is a structural motif found in various bioactive compounds.
For instance, dihydro-aryl/alkylsulfanyl-cyclohexylmethyl-oxopyrimidines (S-DACOs) have been synthesized and evaluated as potent anti-HIV agents.[6] The presence of the C-6-cyclohexylmethyl substituent was found to be crucial for their high selective index.[6]
Caption: Synthetic logic for incorporating the cyclohexylmethyl group.
The synthesis of such compounds would likely involve the S-alkylation of a pyrimidine derivative with a cyclohexylmethyl halide or the reaction of a halogenated pyrimidine with this compound.
Cyclohexylmethyl as a Potential Protecting Group
While not as commonly employed as other thiol protecting groups like the trityl or acetamidomethyl groups, the cyclohexylmethyl group could theoretically serve as a protecting group for thiols.[7] Its stability and cleavage conditions would need to be carefully evaluated for a given synthetic strategy.
Potential Advantages:
-
Stability: The thioether linkage is generally stable to a wide range of reaction conditions, including moderately acidic and basic environments.
-
Lipophilicity: The cyclohexyl group can increase the solubility of the protected compound in organic solvents, which can be advantageous in certain synthetic steps.
Cleavage of Cyclohexylmethyl Thioethers:
The cleavage of the C-S bond in a cyclohexylmethyl thioether would likely require harsh conditions, which may limit its utility as a protecting group in complex total synthesis where sensitive functional groups are present. Potential deprotection strategies could involve:
-
Reductive Cleavage: Using dissolving metal reductions (e.g., sodium in liquid ammonia).
-
Oxidative Cleavage: Oxidation of the thioether to a sulfoxide or sulfone, followed by elimination.
Further research is needed to establish the cyclohexylmethyl group as a practical and orthogonal protecting group in organic synthesis.
Safety and Handling
This compound is a combustible liquid and is harmful if swallowed.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] As with most thiols, it has a strong and unpleasant odor.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent in organic synthesis, primarily utilized for the construction of cyclohexylmethyl thioethers through S-alkylation and thia-Michael addition reactions. The incorporation of the cyclohexylmethyl moiety can impart desirable lipophilic properties to target molecules, a feature that is particularly relevant in drug discovery. While its application as a formal protecting group is not yet well-established, the robustness of the resulting thioether linkage suggests potential in this area, pending the development of mild and selective cleavage methods. As the demand for structurally diverse and complex molecules continues to grow in the pharmaceutical and materials science sectors, reagents like this compound that offer a unique combination of reactivity and steric influence will undoubtedly play an increasingly important role.
References
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Preparation of thioethers using SN l-active halides and zinc mercaptides. (n.d.). Retrieved from [Link]
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Preparation of ethers, epoxides, and thioethers - BrainKart. (2018, February 19). Retrieved from [Link]
- Jung, M. E., & Lyster, M. A. (1979). Cleavage of Methyl Ethers with Iodotrimethylsilane: Cyclohexanol from Cyclohexyl Methyl Ether. Organic Syntheses, 59, 35. doi:10.15227/orgsyn.059.0035
- Karchava, A., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(11), 2468. doi:10.3390/molecules29112468
- Chu, C., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. International Journal of Scientific Research in Science and Technology, 10(6), 335-345. doi:10.32628/IJSRST2310648
-
Synthesis of thioethers using various alkyl chlorides a,b. (n.d.). Retrieved from [Link]
- Todsen, T. K., et al. (1950). Preparation of Thioethers. Journal of the American Chemical Society, 72(9), 4000-4002. doi:10.1021/ja01165a034
- Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. doi:10.1021/cr800323s
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Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. PubMed, 19361181. Retrieved from [Link]
- Nishiyama, Y., et al. (1995). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (11), 1347-1352. doi:10.1039/P19950001347
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- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
- Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. (2013). The Journal of Organic Chemistry, 78(15), 7458–7467. doi:10.1021/jo401149j
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Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved from [Link]
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Progress Towards Peptide and Protein Synthesis Involving Thiol Moieties. (2023). Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
- A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. (2020). Organic & Biomolecular Chemistry, 18(3), 478-482. doi:10.1039/C9OB02511A
- Thiacycloalkynes for Copper-Free Click Chemistry. (2011). Angewandte Chemie International Edition, 50(41), 9739-9742. doi:10.1002/anie.201104253
-
The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
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Jung, M. E., & Lyster, M. A. (1979). Cleavage of methyl ethers with iodotrimethylsilane: cyclohexanol from cyclohexyl methyl ether. Organic Syntheses, 59, 35. Retrieved from [Link]
- Synthesis, Antimicrobial, and Anti-inflammatory Activities of Novel 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles. (2010). Molecules, 15(4), 2373–2386. doi:10.3390/molecules15042373
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Protecting Groups. (n.d.). Retrieved from [Link]
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A Comprehensive Guide to Click Chemistry Reaction. (2024, October 22). Retrieved from [Link]
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Click chemistry. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]
- Green Michael Addition of Thiols to Electron Deficient Alkenes using KF/Alumina and Recyclable Solvent or Solvent. (2008). Letters in Organic Chemistry, 5(8), 666-669. doi:10.2174/157017808786369408
- Synthesis and biological evaluation of novel dihydro-aryl/alkylsulfanyl-cyclohexylmethyl-oxopyrimidines (S-DACOs) as high active anti-HIV agents. (2011). Bioorganic & Medicinal Chemistry Letters, 21(2), 694-697. doi:10.1016/j.bmcl.2010.12.003
- Metwally, M. A., & Abdel-Wahab, B. F. (2009). Utility of cyclohexanethiols in organic synthesis.
- Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). (2004). Revista de la Sociedad Química de México, 48(3), 225-230.
- Synthesis and applications of the sulfur containing analogues of cyclic carbonates. (2018). Organic & Biomolecular Chemistry, 16(33), 5961-5975. doi:10.1039/C8OB01387A
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Multi-Step Synthesis in the Development of Antiviral Agents. (2024). Retrieved from [Link]
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Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). (2004). Revista de la Sociedad Química de México, 48(3), 225-230. Retrieved from [Link]
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- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking of a new series of pyrazole derivatives. (2016). Drug Design, Development and Therapy, 10, 3567-3582. doi:10.2147/DDDT.S113919
-
Unlocking complex sulfur molecules: a novel approach for synthesis of functionalized benzenethiol equivalents. (2024, May 23). Retrieved from [Link]
- Recent advances on heterocyclic compounds with antiviral properties. (2021). RSC Advances, 11(31), 19218-19234. doi:10.1039/D1RA02732A
- Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides. (2005). Journal of Medicinal Chemistry, 48(2), 450-456. doi:10.1021/jm0493966
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Methodological & Application
Preparation of cyclohexylmethanethiol via thiourea method
[6][7][8]
Experimental Protocol
Safety Warning: Thiols possess an extremely potent, disagreeable odor (skunk-like) even at ppb levels.
-
Mandatory: Perform all operations in a high-efficiency fume hood.
-
Neutralization: Keep a "bleach station" (10% sodium hypochlorite) ready to neutralize glassware and spills immediately. Oxidation converts the stench-causing thiol to odorless sulfonate.
Reagents & Materials[2][6][8][9][10][11][12]
| Reagent | MW ( g/mol ) | Equiv.[6][7] | Quantity (Example) | Role |
| Cyclohexylmethyl Bromide | 177.08 | 1.0 | 17.7 g (0.1 mol) | Substrate |
| Thiourea | 76.12 | 1.1 | 8.4 g (0.11 mol) | Nucleophile |
| Ethanol (95%) | 46.07 | Solvent | 25-30 mL | Solvent |
| Sodium Hydroxide | 40.00 | 1.5 | 6.0 g | Hydrolysis Base |
| Water | 18.02 | Solvent | 60 mL | Solvent |
| Sulfuric Acid (10%) | 98.08 | Excess | As needed | Acidification (Optional) |
Step-by-Step Methodology
Step 1: Formation of Isothiouronium Salt
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 8.4 g of thiourea and 25 mL of 95% ethanol . Stir to create a slurry.
-
Addition: Add 17.7 g of cyclohexylmethyl bromide .
-
Reaction: Heat the mixture to gentle reflux (approx. 80°C bath temperature).
-
Observation: The thiourea will dissolve as it reacts.[8] Within 30–60 minutes, the isothiouronium salt may begin to crystallize or separate as an oil depending on concentration.
-
Duration: Reflux for 2–3 hours to ensure complete conversion.
-
-
Isolation (Optional but Recommended): If high purity is required, cool the mixture to 0°C. The salt often precipitates. Filter and wash with cold ethanol. For routine synthesis, proceed directly to hydrolysis (one-pot).
Step 2: Alkaline Hydrolysis
-
Preparation: Dissolve 6.0 g of NaOH in 60 mL of water .
-
Hydrolysis: Add the NaOH solution directly to the reaction flask containing the isothiouronium salt.
-
Reflux: Heat the mixture to reflux again for 1.5–2 hours .
-
Observation: The mixture will become biphasic as the this compound (oil) separates from the aqueous layer.
-
Odor Control: Ensure the condenser is efficient; the thiol odor will be generated at this stage.
-
Step 3: Workup & Purification
-
Separation: Cool the mixture to room temperature. Transfer to a separatory funnel.
-
Phase Cut: Separate the organic layer (Thiol) from the aqueous layer (containing urea/salts).
-
Acidification (Critical for Yield): The aqueous layer may contain thiolate ions (
). Acidify the aqueous layer carefully with dilute until pH < 4, then extract with a small volume of ether or dichloromethane. Combine this extract with the main organic layer. -
Washing: Wash the combined organic phase with water (
) and brine ( ). -
Drying: Dry over anhydrous
or . Filter. -
Distillation: Remove the solvent under reduced pressure. Distill the residue.
-
Note: this compound has a high boiling point. Vacuum distillation is recommended to prevent thermal degradation.
-
Technical Data & Properties
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 2550-37-0 | Distinct from Cyclohexanethiol (1569-69-3) |
| Molecular Formula | ||
| Molecular Weight | 130.25 g/mol | |
| Physical State | Colorless Liquid | |
| Flash Point | ~72.6°C | Combustible |
| Boiling Point | ~175–180°C (est.)[4][9][10][11] | At 760 mmHg. (Cyclohexanethiol is 158°C) |
| Density | ~0.95–0.96 g/mL | Less dense than water |
| Solubility | Immiscible in water | Soluble in Ethanol, Ether, DCM |
Process Control & Troubleshooting
Workflow Diagram
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete hydrolysis or loss during workup. | Ensure reflux time is sufficient (2h+). Crucial: Acidify the aqueous layer; thiolates are water-soluble and will be lost if the pH is > 8. |
| Solid Precipitate | Formation of disulfide (oxidation). | Add a reducing agent (Zinc dust + dilute HCl) to the crude mixture to reduce disulfides back to thiols before distillation. |
| Impure Product | Unreacted alkyl halide. | Ensure thiourea is in slight excess (1.1 equiv). The salt formation is usually quantitative if refluxed long enough. |
References
-
Speziale, A. J. (1963). Ethanedithiol. Organic Syntheses, Coll. Vol. 4, p.401. (General protocol for thiourea method).
-
Urquhart, G. G., Gates, J. W., & Connor, R. (1941). n-Dodecyl Mercaptan.[6] Organic Syntheses, Coll. Vol. 3, p.363. (Specific protocol for primary alkyl halides).
-
Frank, R. L., & Smith, P. V. (1946). The Preparation of Mercaptans from Alcohols. Journal of the American Chemical Society, 68(10), 2103–2104. (Mechanistic insights on isothiouronium salts).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 520209, this compound. (Physical property verification).
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Application Notes and Protocols: Cyclohexylmethanethiol as a Chain Transfer Agent in Polymer Synthesis
Introduction: Precision in Polymer Engineering
In the realm of polymer chemistry, the precise control over macromolecular architecture is paramount to tailoring material properties for advanced applications in drug development, materials science, and beyond. One of the fundamental challenges in free radical polymerization is the control of polymer chain length, and consequently, the molecular weight and its distribution. Chain transfer agents (CTAs) are crucial tools in addressing this challenge, enabling the synthesis of polymers with desired characteristics.[1] Among the various classes of CTAs, thiols are particularly effective due to the reactive S-H bond that can readily donate a hydrogen atom to a propagating polymer radical, thereby terminating its growth and initiating a new chain.
This application note provides a comprehensive guide to the use of cyclohexylmethanethiol as a chain transfer agent for researchers, scientists, and drug development professionals. We will delve into the underlying mechanism, provide detailed experimental protocols, and discuss the critical parameters for achieving predictable molecular weight control in free radical polymerization.
This compound: Properties and Safety
This compound (C₆H₁₁CH₂SH) is a cycloaliphatic thiol recognized for its utility in modulating polymer molecular weight. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄S | [2] |
| Molecular Weight | 130.25 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Odor | Strong, unpleasant | [3] |
| Boiling Point | 158 °C | [3] |
| Flash Point | 43 °C | [3] |
| Density | 0.95 g/mL | [3] |
| Solubility | Insoluble in water; Soluble in ether, benzene, acetone, chloroform | [3] |
Mechanism of Chain Transfer with this compound
The function of this compound as a chain transfer agent is rooted in the fundamental steps of free radical polymerization. The process can be visualized as a controlled interruption and re-initiation of polymer chain growth.
Caption: Mechanism of catalytic chain transfer using this compound.
The key step is the abstraction of a hydrogen atom from the thiol group of this compound by the propagating polymer radical (Pₙ•). This terminates the growth of that specific polymer chain and generates a new thiyl radical (R'-S•). This thiyl radical then rapidly adds to a monomer molecule, initiating the growth of a new polymer chain. This "transfer" of the radical activity allows for the formation of a larger number of shorter polymer chains, leading to a lower average molecular weight.[6]
Experimental Protocol: Molecular Weight Control in Solution Polymerization of Styrene
This protocol provides a general procedure for the free radical polymerization of styrene using AIBN as an initiator and this compound as a chain transfer agent to control the polymer's molecular weight.
Materials:
-
Styrene (freshly distilled to remove inhibitor)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
This compound
-
Toluene (anhydrous)
-
Methanol
-
Nitrogen or Argon gas (high purity)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Constant temperature oil bath
-
Vacuum line
Procedure:
-
Reaction Setup:
-
Assemble a Schlenk flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any moisture.
-
-
Reagent Preparation (Example for targeting a specific molecular weight):
-
The amount of chain transfer agent required can be estimated using the Mayo equation, which relates the degree of polymerization to the concentrations of monomer and chain transfer agent. However, as a starting point, a series of experiments with varying concentrations of this compound should be performed.
-
Stock Solution Preparation:
-
Prepare a stock solution of AIBN in toluene (e.g., 0.2 M).
-
Prepare a stock solution of this compound in toluene (e.g., 1.0 M).
-
-
-
Polymerization:
-
To the Schlenk flask, add the desired amount of freshly distilled styrene and anhydrous toluene.
-
Add the calculated volume of the AIBN stock solution.
-
Add the desired volume of the this compound stock solution. The table below provides a starting point for concentration ranges to explore.
-
Degas the reaction mixture by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).
-
Stir the reaction mixture at a constant rate for the desired reaction time (e.g., 4-24 hours). The reaction time will influence the final monomer conversion.
-
-
Isolation of the Polymer:
-
After the desired time, stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer, initiator fragments, and chain transfer agent.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Workflow for Polymerization:
Caption: Step-by-step workflow for controlled polymerization.
Data Analysis and Interpretation
The resulting polymer should be characterized to determine its molecular weight and molecular weight distribution (polydispersity index, PDI). Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is the standard technique for this analysis.
Expected Outcome:
An increase in the concentration of this compound should lead to a decrease in the number-average molecular weight (Mₙ) and weight-average molecular weight (Mₙ) of the resulting polystyrene. The relationship is often inversely proportional.
Table of Expected Results (Illustrative):
| [this compound] / [Monomer] Ratio | Expected Mₙ ( g/mol ) | Expected PDI (Mₙ/Mₙ) |
| 0 (Control) | High | ~1.5 - 2.0 |
| 0.01 | Moderate | ~1.5 - 2.0 |
| 0.05 | Lower | ~1.5 - 2.0 |
| 0.1 | Low | ~1.5 - 2.0 |
Note: These are illustrative values. The actual molecular weights will depend on the specific reaction conditions (initiator concentration, temperature, and reaction time).
Conclusion and Future Directions
This compound serves as an effective chain transfer agent for controlling the molecular weight of polymers synthesized via free radical polymerization. By systematically varying its concentration, researchers can tune the chain length of the resulting polymers to meet the specific requirements of their applications. The protocols provided herein offer a solid starting point for utilizing this versatile CTA.
For researchers in drug development, the ability to synthesize polymers with well-defined molecular weights is crucial for controlling drug release profiles, bioavailability, and biocompatibility of polymer-drug conjugates and delivery systems. Further research could focus on determining the precise chain transfer constants of this compound for various monomers and exploring its use in more advanced polymerization techniques such as emulsion or suspension polymerization.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 520209, this compound. Retrieved from [Link]
- Google Patents. (n.d.). US20100160574A1 - Polymerisation Using Chain Transfer Agents.
-
Scribd. (n.d.). Chain Transfer Agent. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Thiols as chain transfer agents in free radical polymerization in aqueous solution. Retrieved from [Link]
- Google Patents. (n.d.). WO2021257692A1 - Methods of polymerization with aromatic thiol initiators.
-
Wikipedia. (2023, October 28). Reversible addition−fragmentation chain-transfer polymerization. Retrieved from [Link]
-
ACG Publications. (2009, November 30). Utility of cyclohexanethiols in organic synthesis. Retrieved from [Link]
-
PubMed. (2011, August 3). RAFT polymerization and thiol chemistry: a complementary pairing for implementing modern macromolecular design. Retrieved from [Link]
-
BonLab. (2020, June 16). New method to study chain transfer in radical polymerizations. Retrieved from [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 3. How to Control Molecular Weight in Free Radical Polymerization [eureka.patsnap.com]
- 4. Chain transfer to solvent in styrene polymerization. Part 1.—Solvent transfer constants for polymerization with an initiator - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. Computational study of chain transfer to monomer reactions in high-temperature polymerization of alkyl acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Radical emulsion polymerization with chain transfer monomer: an approach to branched vinyl polymers with high molecular weight and relatively narrow polydispersity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Precision Synthesis of Cyclohexylmethyl Thioethers: Nucleophilic Substitution Protocols
Executive Summary
The cyclohexylmethyl thioether motif (
This Application Note provides two validated protocols for the synthesis of cyclohexylmethyl thioethers: a high-fidelity Cesium Carbonate Method for discovery chemistry and a Phase Transfer Catalysis (PTC) method for scalable, green applications. Emphasis is placed on controlling the "stench" factor of thiols and preventing oxidative disulfide by-products.
Strategic Considerations & Mechanism
The Steric Challenge
The cyclohexylmethyl electrophile possesses a primary leaving group, making it a candidate for
Reaction Mechanism ( )
The reaction proceeds via a concerted backside attack.[1] The thiolate anion (
Caption: Concerted
Optimization Variables
The choice of base and solvent is critical for yield and purity.
| Parameter | Recommendation | Rationale |
| Leaving Group (LG) | I > Br > OMs > Cl | Iodide is the best LG. If starting with chloride, add 10 mol% NaI (Finkelstein conditions) to accelerate the rate. |
| Base | The "Cesium Effect": Higher solubility in organic solvents and weaker ion pairing with the thiolate make the nucleophile more reactive ("naked anion" effect). | |
| Solvent | DMF or MeCN | Polar aprotic solvents solvate the cation ( |
| Atmosphere | Nitrogen/Argon | Critical. Thiols oxidize to disulfides ( |
Protocol A: High-Fidelity Synthesis (Cesium Carbonate)
Best for: Medicinal chemistry, small-scale (mg to g), complex substrates.
Materials
-
Substrate: (Bromomethyl)cyclohexane (1.0 equiv)
-
Nucleophile: Thiol (
) (1.1 equiv) -
Base: Cesium Carbonate (
) (1.5 equiv) -
Solvent: Anhydrous DMF (
concentration) -
Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Optional, if reaction is slow.
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a rubber septum. Flush with Argon for 5 minutes.
-
Solvation: Add the Thiol (1.1 equiv) and Anhydrous DMF via syringe.
-
Deprotonation: Remove the septum briefly to add
(1.5 equiv) in one portion. Re-seal and purge with Argon. Stir at Room Temperature (RT) for 15 minutes. Observation: The mixture may become a suspension. -
Addition: Add (Bromomethyl)cyclohexane (1.0 equiv) dropwise via syringe.
-
Reaction: Stir at RT.
-
Note: Due to
, if no progress is observed by TLC after 2 hours, heat to 60°C.
-
-
Monitoring: Monitor by TLC (Visualize with UV or Iodine stain). Look for the disappearance of the thiol (often lower Rf) and the appearance of the less polar thioether.
-
Workup (Odor Control - See Section 5):
-
Quench with saturated aqueous
. -
Extract 3x with Ethyl Acetate.
-
Wash combined organics with 10% Bleach (NaOCl) solution (to oxidize unreacted thiol), followed by water and brine.
-
Dry over
and concentrate.
-
Protocol B: Green & Scalable (Phase Transfer Catalysis)
Best for: Process chemistry, multi-gram scale, avoiding DMF removal.
Materials
-
Substrate: (Chloromethyl)cyclohexane (1.0 equiv)[1]
-
Nucleophile: Thiol (1.05 equiv)
-
Catalyst: TBAB (Tetrabutylammonium bromide) (0.05 equiv)
-
Solvent: Toluene / Water (1:1 ratio)
-
Base: NaOH (2.0 equiv, dissolved in the water phase)
Step-by-Step Methodology
-
Biphasic Setup: In a flask, combine Toluene and the Thiol.
-
Catalyst Addition: Add TBAB (5 mol%).
-
Base Addition: Add the aqueous NaOH solution. Stir vigorously.
-
Substrate Addition: Add (Chloromethyl)cyclohexane.
-
Reaction: Heat to reflux (approx. 85-90°C).
-
Workup: Separate phases. The organic layer contains the product. Wash with dilute bleach, then water.[8] Evaporate Toluene.
Mandatory Safety: Thiol Odor Control
Thiols have low odor thresholds (ppb range).[5][9] "Stench" complaints can shut down lab operations. You must establish a Self-Validating Odor Containment System .
The Bleach Trap
Never vent thiol vapors directly into the hood exhaust without treatment.
Caption: Essential bleach trap configuration. The empty trap prevents bleach from being sucked back into the reaction if pressure drops.
Glassware Decontamination
-
Preparation: Prepare a bath of 10% Sodium Hypochlorite (Bleach) in a fume hood.
-
Soaking: Immediately submerge all syringes, septa, and flasks into the bath after use.
-
Chemistry:
(Disulfides are significantly less odorous than thiols; prolonged soaking can further oxidize to sulfonates). -
Time: Soak for >4 hours before washing with standard detergent.
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Low Yield | Steric hindrance of cyclohexyl group. | Switch leaving group to Iodide (add NaI) or switch solvent to DMF to enhance nucleophilicity. |
| Disulfide Impurity | Oxidation by air. | Degas solvents thoroughly. Ensure Argon balloon is sealed tight. Add a reducing agent (e.g., |
| Starting Material Remains | Elimination competition. | Lower the temperature and use a less bulky base (e.g., switch from t-BuOK to |
References
-
Cesium Carbonate Effect: Rabie, R. et al. "Cesium carbonate as a mediated inorganic base in some organic transformations."[10][11] Research on Chemical Intermediates, 2017.
-
Phase Transfer Catalysis: Sonavane, S. et al. "Flow Synthesis of Symmetrical Di- and Trisulfides Using Phase-Transfer Catalysis." Neem Biotech, 2023.
-
Thiol Safety & Odor Control: UCLA Department of Chemistry and Biochemistry. "Standard Operating Procedures for Using Stench Chemicals."
-
General Thiol Reactivity: "Thiols and Thioethers." Master Organic Chemistry, 2015.
-
Cyclohexyl Reactivity: BenchChem. "Application Notes and Protocols for SN2 Reactions of (Chloromethyl)cyclohexane."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. (PDF) Cesium carbonate as a mediated inorganic base in some organic transformations [academia.edu]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Gold Nanoparticles with Cyclohexylmethanethiol
Introduction: Engineering the Nanoparticle Surface for Advanced Drug Delivery
Gold nanoparticles (AuNPs) have emerged as a versatile platform in nanomedicine, primarily due to their unique optical properties, biocompatibility, and the ease with which their surface can be tailored for specific applications.[1][2] The functionalization of AuNPs is a critical step in the development of sophisticated drug delivery systems, enabling enhanced stability, targeted delivery, and controlled release of therapeutic agents.[3][4] Among the various functionalization strategies, the formation of self-assembled monolayers (SAMs) using thiol-containing molecules is a robust and widely adopted method, owing to the strong and stable gold-thiolate bond.[5][6]
This guide provides a comprehensive overview and detailed protocols for the functionalization of gold nanoparticles with cyclohexylmethanethiol. The introduction of a cyclohexyl group onto the nanoparticle surface imparts a hydrophobic character, which can be leveraged for the encapsulation and delivery of poorly water-soluble drugs.[7][8] Furthermore, the defined structure of the this compound SAM allows for precise control over the surface chemistry, influencing the nanoparticle's interaction with biological systems.[9][10]
This document is intended for researchers, scientists, and drug development professionals, offering both the practical "how-to" and the fundamental "why" behind the experimental procedures.
Core Principles: The Science Behind the Functionalization
The functionalization process described herein is a two-stage approach: first, the synthesis of a stable colloidal suspension of citrate-capped gold nanoparticles, and second, the subsequent surface modification with this compound via a ligand exchange reaction.
Stage 1: Synthesis of Citrate-Capped Gold Nanoparticles
The most common method for synthesizing AuNPs in an aqueous solution is the citrate reduction method, pioneered by Turkevich and Frens.[11][12] In this method, a gold salt, typically hydrogen tetrachloroaurate (HAuCl₄), is reduced by sodium citrate in a heated aqueous solution. The citrate ions serve a dual purpose: they act as the reducing agent and as a capping agent that electrostatically stabilizes the newly formed nanoparticles, preventing their aggregation.[13] The size of the resulting AuNPs can be controlled by varying the ratio of citrate to gold.[14]
Stage 2: Formation of a this compound Self-Assembled Monolayer
The functionalization with this compound is achieved through a ligand exchange process, where the weakly bound citrate ions on the AuNP surface are displaced by the thiol group of the this compound molecules.[15] This process is driven by the high affinity of sulfur for gold, which forms a strong, semi-covalent Au-S bond.[6] The this compound molecules then self-assemble into a densely packed monolayer on the nanoparticle surface, with the cyclohexyl groups oriented outwards.[16] This self-assembly is a spontaneous process governed by the minimization of free energy, driven by both the Au-S interaction and the van der Waals forces between adjacent cyclohexyl groups.[6]
Experimental Workflow and Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of citrate-capped AuNPs and their subsequent functionalization with this compound.
Diagram of the Experimental Workflow
Caption: Overall workflow for the synthesis, functionalization, and characterization of AuNPs.
Protocol 1: Synthesis of ~20 nm Citrate-Capped Gold Nanoparticles
This protocol is adapted from the well-established Turkevich-Frens method.[11][12]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)
Procedure:
-
Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄ in a 250 mL round-bottom flask equipped with a stir bar.
-
Heat the solution to a rolling boil under vigorous stirring.
-
Rapidly inject 2.5 mL of a 1% (w/v) trisodium citrate solution into the boiling gold solution.
-
Observe the color change of the solution from pale yellow to colorless, then to a deep red or wine color. This color change indicates the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
-
Remove the flask from the heat source and allow it to cool to room temperature with continuous stirring.
-
The resulting ruby-red colloidal suspension of citrate-capped AuNPs can be stored at 4°C for several weeks.
Protocol 2: Functionalization with this compound
This is a general protocol for the ligand exchange reaction. The optimal concentration of this compound and incubation time may need to be determined empirically.
Materials:
-
Citrate-capped AuNP suspension (from Protocol 1)
-
This compound
-
Ethanol (200 proof)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a 1 mM stock solution of this compound in ethanol.
-
In a clean glass vial, add a calculated volume of the this compound stock solution to the citrate-capped AuNP suspension. A high molar excess of the thiol (e.g., 10,000:1 thiol to AuNP ratio) is recommended to drive the ligand exchange to completion.
-
Incubate the mixture at room temperature for at least 24 hours with gentle stirring. This allows for the complete displacement of citrate ions and the formation of a well-ordered SAM.
-
Purify the functionalized AuNPs by centrifugation. The required speed and duration will depend on the nanoparticle size (e.g., for ~20 nm AuNPs, 12,000 x g for 20 minutes).
-
Carefully remove the supernatant, which contains excess thiol and displaced citrate ions.
-
Resuspend the nanoparticle pellet in a suitable solvent, such as ethanol or PBS, depending on the downstream application. Sonication may be required to fully redisperse the nanoparticles.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound ligands.
-
The final pellet of this compound-functionalized AuNPs can be resuspended in the desired buffer for characterization and use.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful functionalization of the AuNPs and to determine their physicochemical properties.
Table of Expected Characterization Results
| Technique | Parameter Measured | Citrate-Capped AuNPs (Expected) | This compound-Functionalized AuNPs (Expected) | Rationale for Change |
| UV-Vis Spectroscopy | Localized Surface Plasmon Resonance (LSPR) Peak | ~520 nm | Red-shift to ~525-530 nm | Change in the local refractive index at the nanoparticle surface upon ligand exchange.[17] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | ~25-30 nm | Increase to ~35-45 nm | Addition of the this compound monolayer increases the overall particle size.[15] |
| Zeta Potential | Surface Charge | Highly negative (~ -30 to -50 mV) | Less negative or near-neutral | Replacement of negatively charged citrate ions with the neutral this compound.[18] |
| Transmission Electron Microscopy (TEM) | Core Size and Morphology | ~20 nm, spherical | ~20 nm, spherical (core size unchanged) | Confirms that the functionalization process does not alter the gold core.[19] |
| FTIR Spectroscopy | Vibrational Modes of Surface Ligands | Characteristic citrate peaks (e.g., C=O stretch) | Characteristic cyclohexyl and C-H stretching peaks; disappearance of citrate peaks.[20] | Confirms the presence of the this compound and the removal of citrate. |
| ¹H NMR Spectroscopy | Proton Chemical Environments | Broad water peak | Characteristic peaks for the protons of the cyclohexyl and methylene groups.[21] | Provides detailed structural information of the organic monolayer. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition and Chemical States | Au, C, O | Au, C, S; disappearance of Na (from sodium citrate).[22] | Confirms the presence of sulfur from the thiol and the removal of citrate counter-ions. |
Diagram of the Functionalized Nanoparticle Structure
Caption: Structure of a this compound-functionalized gold nanoparticle.
Applications in Drug Development
The hydrophobic surface created by the this compound monolayer makes these nanoparticles ideal carriers for hydrophobic drugs, which often suffer from poor bioavailability.[8][9] The functionalized AuNPs can encapsulate or adsorb these drugs, protecting them from degradation in the physiological environment and facilitating their transport to target tissues.[3] The enhanced permeability and retention (EPR) effect allows for the passive accumulation of these nanoparticles in tumor tissues, making them promising candidates for cancer therapy.[2]
Troubleshooting and Expert Insights
-
Aggregation during Functionalization: If the AuNP solution changes color from red to blue or purple during the addition of the thiol, it indicates aggregation. This can be caused by too rapid addition of the thiol or an insufficient excess of the ligand. Try adding the thiol solution dropwise while vigorously stirring.
-
Incomplete Ligand Exchange: If characterization reveals the presence of residual citrate, increase the incubation time or the concentration of the thiol.
-
Poor Redispersion after Centrifugation: The hydrophobicity of the functionalized nanoparticles can make them difficult to resuspend in aqueous buffers. Sonication is often necessary. If redispersion remains an issue, consider resuspending in a solvent mixture, such as ethanol/water.
-
Stability in Biological Media: While the SAM enhances stability, some non-specific protein adsorption can still occur. To further improve stability and biocompatibility for in vivo applications, a mixed monolayer approach can be employed, incorporating a hydrophilic spacer like polyethylene glycol (PEG)-thiol along with the this compound.[12][23]
Conclusion
The functionalization of gold nanoparticles with this compound provides a robust method for creating a well-defined hydrophobic surface. This tailored surface chemistry is highly advantageous for applications in drug delivery, particularly for the formulation of hydrophobic therapeutic agents. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can reliably produce and characterize these advanced nanomaterials, paving the way for new innovations in nanomedicine.
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-
Effects of Hydrophobic Gold Nanoparticles on Structure and Fluidity of SOPC Lipid Membranes. MDPI. [Link]
-
Citrate-Capped Gold Nanoparticles as Colorimetric Reagent for Copper(II) Ions. ResearchGate. [Link]
-
Functionalized Nanoparticles with Long-Term Stability in Biological Media. PMC. [Link]
-
Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99m Tc. MDPI. [Link]
-
Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation. Juniper Publishers. [Link]
-
Role of gold nanoparticles in advanced biomedical applications. RSC Publishing. [Link]
-
Surface Modifications of Nanoparticles for Stability in Biological Fluids. Semantic Scholar. [Link]
-
Characterizing gold nanoparticles by NMR spectroscopy. Wiley Online Library. [Link]
-
Study of the Stability of Functionalized Gold Nanoparticles for the Colorimetric Detection of Dipeptidyl Peptidase IV. MDPI. [Link]
-
Conjugation of thiol-terminated molecules to ultrasmall 2 nm-gold nanoparticles leads to remarkably complex 1H-NMR spectra. RSC Publishing. [Link]
-
Shaping Nanoparticles with Hydrophilic Compositions and hydrophobic Properties as Nanocarriers for Antibiotic Delivery. ACS Publications. [Link]
-
Effect of Hydrophobicity on Nano-Bio Interactions of Zwitterionic Luminescent Gold Nanoparticles at the Cellular Level. PubMed. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF GOLD NANOPARTICLES FUNCTIONALIZED WITH CALAMITIC MESOGENS. Revue Roumaine de Chimie. [Link]
-
Investigations of Thiolated Self-Assembled Monolayers on Gold Substrates by FTIR with Specular Reflectance. PIKE Technologies. [Link]
-
A New Approach to Generate Thiol-terminated SAMs on Gold. Agilent. [Link]
-
Characterization of Thiolate-Protected Gold Nanoparticles by Mass Spectrometry. PMC. [Link]
-
Characterization of thiolate-protected gold nanoparticles by mass spectrometry. RSC Publishing. [Link]
-
Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry. PMC. [Link]
-
The Effect of Hydrophobicity and Hydrophilicity of Gold Nanoparticle on Proteins Structure and Function. ijbhn.org. [Link]
-
Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy. PMC. [Link]
-
Formation and NMR spectroscopy of ω-thiol protected α,ω-alkanedithiol-coated gold nanoparticles and their usage in molecular charge transport junctions. PubMed. [Link]
-
Functionalized Gold Nanoparticles and Their Biomedical Applications. MDPI. [Link]
-
Conjugation of thiol-terminated molecules to ultrasmall 2 nm-gold nanoparticles leads to remarkably complex 1H-NMR spectra. Semantic Scholar. [Link]
-
Thermal Stability of DNA Functionalized Gold Nanoparticles. PMC. [Link]
-
The performance of thiol-terminated PEG-paclitaxel-conjugated gold nanoparticles. biomaterials.org. [Link]
-
Hydrophobic and Hydrophilic Au and Ag Nanoparticles. Breakthroughs and Perspectives. PMC. [Link]
-
Preparation and Complex Characterisation of Stabilised Gold Nanoparticles: Biodistribution and Application for High Resolution In Vivo Imaging. PMC. [Link]
-
Stability of AuNPs in biological media at 0 and 24 h incubation at 37... ResearchGate. [Link]
-
Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. PMC. [Link]
-
Active Targeting Gold Nanoparticle for Chemotherapy Drug Delivery: A Review. SID. [Link]
-
Gold Nanoparticle Functionalization Methods. Nanopartz. [Link]
-
Gold Nanoparticles in Targeted Drug Delivery: Synthesis, Mechanisms, Applications, and Future Perspectives. nanona.org. [Link]
-
From hydrophilic to hydrophobic metal nanoparticles: the role of surface functionality on chemical properties. I.R.I.S.. [Link]
-
A Short Review of Gold-Alkane Thiolate Nanoclusters: Functionalizations, Properties, and Biomedical Applications. Acta Scientific. [Link]
-
Monolayer-Protected Gold Nanoparticles Prepared Using Long-Chain Alkanethioacetates. University of Houston. [Link]
-
Self-assembled alkanethiol monolayers on gold surfaces: Resolving the complex structure at the interface by STM. ResearchGate. [Link]
-
FTIR results of thiol-GP before adsorption and after adsorption for... ResearchGate. [Link]
-
Self-assembled alkanethiol monolayers on gold: resolving the complex structure at the interface by STM. RSC Publishing. [Link]
-
Medical importance and pharmacokinetics of gold nanoparticles in the human body. PMC. [Link]
-
Self assembled monolayer formation of alkanethiols on gold:. Institute of Solid State Physics. [Link]
-
FTIR spectra of TGA-based SAM on the Au surface (bottom) and of TGA... ResearchGate. [Link]
-
Structure of Mixed Self-Assembled Monolayers on Gold Nanoparticles at Three Different Arrangements. cnis.iit.it. [Link]
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- 15. piketech.com [piketech.com]
- 16. if.tugraz.at [if.tugraz.at]
- 17. Applications of Gold Nanoparticles in Nanomedicine: Recent Advances in Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Study of the Stability of Functionalized Gold Nanoparticles for the Colorimetric Detection of Dipeptidyl Peptidase IV [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. biomedres.us [biomedres.us]
- 21. par.nsf.gov [par.nsf.gov]
- 22. Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support: Decontamination of Cyclohexylmethanethiol (CHMT)
Case ID: CHMT-ODOR-REM-001 Priority: High (Environmental/Safety Hazard) Agent: Senior Application Scientist
Executive Summary & Chemical Behavior
The Problem: You are dealing with Cyclohexylmethanethiol (CAS: 1569-69-3), a lipophilic mercaptan. Unlike smaller thiols (like methanethiol), the cyclohexyl ring makes this compound "sticky" (lipophilic). It adsorbs tenaciously into silicone greases, rubber septa, and the micro-fissures of ground glass joints.
The Mechanism of Failure: Standard washing with soap and water or organic solvents (Acetone/DCM) often fails because:
-
Solvents merely volatilize the thiol, spreading the stench through the lab air handling system (the "tear gas" effect).
-
Soap does not chemically alter the sulfur moiety; it only attempts to emulsify it.
The Solution: You must chemically alter the odorant.[1][2] The goal is Oxidation .
Decision Matrix: Selecting Your Oxidant
Use the following table to select the correct decontamination agent for your specific situation.
| Feature | Sodium Hypochlorite (Bleach) | Potassium Permanganate ( | Hydrogen Peroxide ( |
| Potency | High (Standard) | Very High (Nuclear Option) | Moderate |
| Best For | General glassware, rotavap traps | Stained/Old glass, stubborn joints | Delicate instruments, needles |
| Risk | Incompatible with acids (Chlorine gas) | Stains glass brown ( | Pressurization if catalyzed |
| Speed | Slow to Moderate (Overnight soak) | Fast (Minutes to Hours) | Moderate |
| Post-Clean | Rinse with water | Requires Acid/Bisulfite wash | Rinse with water |
Visual Workflow: Decontamination Protocol
The following diagram outlines the logical flow for treating contaminated equipment.
Caption: Logical decision tree for treating thiol-contaminated laboratory items. Note the separation of disposables (septa) from glassware.
Detailed Protocols
Protocol A: The Bleach Soak (Standard)
Best for: Flasks, beakers, stir bars.
-
Preparation: In a fume hood, prepare a bath of commercial bleach (5-10% Sodium Hypochlorite). You may dilute 1:1 with water if volume is an issue, but concentrated is preferred for CHMT.
-
Submersion: Fully submerge the glassware.[3] Ensure no air bubbles remain trapped in inverted flasks.
-
Time: Soak for a minimum of 12 hours (Overnight) .
-
Why? The oxidation of the lipophilic CHMT to the sulfonate is biphasic and slow.
-
-
Rinse: Remove glassware (wearing thick butyl or nitrile gloves). Rinse copiously with tap water, then deionized water.[4]
-
Smell Test: If the odor persists, proceed to Protocol B.
Protocol B: The Permanganate Strike (Deep Clean)
Best for: Ground glass joints where CHMT has penetrated the silica matrix.
-
Solution: Dissolve ~5g Potassium Permanganate (
) in 100mL water. -
Application: Pour into the flask or submerge the joint.
-
Reaction: Allow to sit for 1-2 hours. The solution will turn from purple to brown (
precipitate). -
Cleaning the Stain:
-
Discard the purple/brown liquid into a dedicated heavy metal waste container.
-
Rinse the brown-stained glass with dilute Hydrochloric Acid (HCl) or a Sodium Bisulfite solution. The brown stain will vanish instantly.
-
-
Final Rinse: Wash with water and acetone.
Protocol C: Syringe & Needle Rescue
Critical Warning: Bleach can cause thiols to precipitate as solid disulfides inside the needle, permanently clogging it.
-
Solvent Flush: Draw up and expel Acetone 3x (to dissolve bulk thiol).
-
Water Flush: Draw up and expel Water 3x (to prep for aqueous bleach).
-
Oxidation: Draw up Bleach. Let it sit in the barrel for 2 minutes. Expel.
-
Clearance: Immediately flush with Water 5x, then Acetone 3x.
Troubleshooting & FAQs
Q: I washed the flask with acetone and now the whole lab smells. What happened? A: You volatilized the thiol. Acetone lowers the vapor pressure barrier.
-
Fix: Immediately place the flask in a bleach bath.[5] Set up a portable fume extractor if available. Do not use the rotavap to dry it yet.
Q: Can I put the bleach waste in the organic waste container? A: ABSOLUTELY NOT.
-
Danger: Bleach + Acetone (often found in organic waste)
Chloroform + Heat (Haloform Reaction). This is an explosion and toxicity hazard.[6] -
Disposal: Quench the bleach with sodium thiosulfate (until no chlorine smell remains) before disposal, or use a dedicated "Oxidizer Waste" stream.
Q: The ground glass joints still smell after bleaching. Why? A: CHMT is lipophilic and has dissolved into the silicone grease, which shields it from the aqueous bleach.
-
Fix: You must degrease before bleaching. Wipe the joint with a paper towel soaked in hexanes or DCM to remove the grease layer. Treat the paper towel as solid stench waste. Then, soak the joint in the oxidant.
Q: Can I use Chromic Acid (Chromerge)?
A: While effective, it is carcinogenic and environmentally hazardous (Hexavalent Chromium).
References
-
UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Work with Thiols - General SOP. Retrieved from [Link]
-
Princeton University EHS. (2021). Laboratory Safety Guide: Malodorous Compounds. Retrieved from [Link]
Sources
🔬 Technical Support Center: Thiol Stability & Handling
This guide serves as a specialized Technical Support Center for researchers working with Cyclohexylmethanethiol (CHMT) . It is designed to troubleshoot and prevent the oxidative dimerization of CHMT into dicyclohexylmethyl disulfide .
Ticket Topic: Preventing Oxidation of this compound (CHMT) Ticket ID: CHMT-OX-PREV-001 Assigned Specialist: Senior Application Scientist
📋 Executive Summary
This compound (R-CH₂-SH) is a primary thiol susceptible to oxidative coupling. In the presence of molecular oxygen (
The Golden Rule: The thiolate anion (
🛠 Module 1: The Mechanism of Failure
To prevent oxidation, you must break the cycle that creates it. Oxidation is not a simple addition of oxygen; it is a radical or anion-mediated cascade.
📉 Visualization: The Oxidation Cascade
The following diagram illustrates how environmental factors (Air, pH, Metals) drive CHMT toward its disulfide form.
Figure 1: The oxidation pathway of CHMT. Note that high pH (Thiolate formation) and Trace Metals significantly accelerate the transition to Disulfide.
🛡 Module 2: Storage & Handling Protocols
User Question: "I stored my CHMT in a standard vial, and it turned yellow/cloudy after a week. Why?"
Technical Diagnosis:
-
Cloudiness: The disulfide dimer has different solubility properties and a significantly higher boiling point. In many solvents, it precipitates or causes turbidity.
-
Yellowing: Often indicates the formation of polysulfides or trace impurities reacting with the disulfide.
✅ The "Zero-Oxidation" Storage Standard
Follow this protocol to ensure shelf-life integrity >6 months.
| Parameter | Requirement | Scientific Rationale |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the liquid surface. Nitrogen ( |
| Container Seal | Teflon (PTFE) Lined | CRITICAL: Do NOT use rubber septa. Thiols degrade rubber, leaching plasticizers and allowing |
| Temperature | 4°C or -20°C | Lower kinetic energy reduces the rate of radical auto-oxidation. |
| Additives | Trace Acid (Optional) | Adding 0.1% Acetic Acid keeps the thiol protonated ( |
🧪 Module 3: Reaction Optimization & Reversal
User Question: "I need to run a reaction at pH 8. How do I stop dimerization during the experiment?"
Solvent Degassing (The Freeze-Pump-Thaw Method)
Sparging (bubbling gas) is often insufficient for sensitive thiol chemistry. Use this rigorous method:
-
Place solvent/CHMT in a Schlenk flask.
-
Freeze: Submerge in liquid nitrogen until solid.
-
Pump: Apply high vacuum (10–15 min) to remove headspace gas.
-
Thaw: Close valve, thaw in warm water (gas bubbles will evolve from the liquid).
-
Repeat: Cycle 3 times. Backfill with Argon.[1]
Selecting a Reducing Agent
If disulfides form, you can reverse the reaction in situ using a reducing agent.
| Agent | Stability | Odor | Recommended Use |
| TCEP (Tris(2-carboxyethyl)phosphine) | High | None | Gold Standard. Effective over wide pH (1.5–8.5). Irreversible reduction. Does not contain thiols itself.[2] |
| DTT (Dithiothreitol) | Low (Oxidizes) | Strong | Good for protein work, but DTT itself oxidizes. Requires removal before some downstream steps.[2][3][4] |
| Low | Pungent | Volatile. Only use if you can evaporate it later. weaker reducer than TCEP. |
❓ Module 4: Troubleshooting & FAQs
Decision Tree: Resolving Impurities
Use this logic flow to determine your next step if you suspect oxidation.
Figure 2: Troubleshooting logic for verifying and correcting thiol purity.
FAQ: Common Issues
Q: Can I remove the disulfide by simple evaporation? A: No. The disulfide dimer (C14) has a significantly higher boiling point than the monomer CHMT (C7).
-
Solution: You must distill the monomer away from the disulfide residue under vacuum. The disulfide will remain in the pot.
Q: How do I validate that my CHMT is pure before starting? A: Use Ellman’s Reagent (DTNB) .
-
Add a small aliquot of your CHMT.
-
Measure absorbance at 412 nm .
-
Calculate concentration using the extinction coefficient (
).[6]
-
Note: If the absorbance is lower than expected for the mass added, oxidation has occurred.
Q: The smell is escaping the hood. What do I do? A: Thiols have low odor thresholds.
-
Trap: Vent all vacuum pumps through a bleach (sodium hypochlorite) trap. Bleach instantly oxidizes thiols to sulfonates (odorless).
-
Glassware: Soak all used glassware in a dilute bleach bath before removing it from the fume hood.
📚 References
-
Ellman, G. L. (1959).[3] Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. Link
-
Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine.[2][4] The Journal of Organic Chemistry, 56(8), 2648-2650. Link
-
Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking: Thiol-to-Thiol. Retrieved from ThermoFisher.com. Link
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link
-
Whitesides, G. M., et al. (1977). Rates of thiol-disulfide interchange reactions between mono- and dithiols and Ellman's reagent. The Journal of Organic Chemistry, 42(2), 332-338. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Ellman's reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Synthesis of Cyclohexylmethanethiol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of cyclohexylmethanethiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. We have structured this resource in a question-and-answer format to directly address the issues you may encounter in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the primary methods for synthesizing this compound, and which is recommended for the highest yield?
There are three main synthetic routes starting from common precursors:
-
From Cyclohexylmethyl Halides: This is often the most reliable and high-yielding approach. It involves a nucleophilic substitution (SN2) reaction between a cyclohexylmethyl halide (e.g., bromide or chloride) and a sulfur nucleophile. Using thiourea followed by hydrolysis is highly recommended as it minimizes the formation of sulfide byproducts, a common issue with reagents like sodium hydrosulfide (NaSH).[1][2]
-
From Cyclohexylmethanol: This can be achieved via a two-step process (conversion to the halide first, as mentioned above) or through a direct one-pot conversion. The direct conversion using Lawesson's reagent is a viable option, converting the alcohol directly to the thiol.[3][4][5] However, this method can sometimes lead to dehydration byproducts (alkenes), especially with secondary or tertiary alcohols or at higher temperatures.[3]
-
From Cyclohexene: This involves the addition of hydrogen sulfide (H₂S) across the double bond. While feasible, this method often requires specialized equipment to handle gaseous H₂S and may result in a mixture of products, including sulfides and disulfides, making purification challenging.[6]
For consistently high yields and purity, the two-step method starting from cyclohexylmethanol, converting it to cyclohexylmethyl bromide, and then reacting with thiourea is the most robust and scalable approach.
Q2: My yield of this compound is consistently low. What are the most common culprits?
Low yields typically stem from a few key areas:
-
Oxidation of the Thiol: Thiols are highly susceptible to oxidation by atmospheric oxygen, leading to the formation of dicyclohexylmethyl disulfide. This is arguably the most common cause of yield loss.[7][8] Conducting the reaction and workup under an inert atmosphere (Nitrogen or Argon) is critical.[8]
-
Formation of Side Products: Besides disulfide, other side products can form depending on the chosen route. Using strong bases or high temperatures can promote elimination reactions, forming methylenecyclohexane. If using a strong sulfur nucleophile like NaSH directly, over-alkylation can occur, leading to the formation of dicyclohexylmethyl sulfide.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of solvent and base can drastically reduce yield.[7][9] Each synthetic step must be optimized and monitored, for instance by Thin Layer Chromatography (TLC), to ensure complete conversion.
-
Loss During Workup: this compound is volatile and can be lost during solvent removal if not performed carefully. Additionally, improper extraction techniques can leave the product in the aqueous phase.
Q3: How can I definitively prevent the formation of dicyclohexylmethyl disulfide?
Disulfide formation is an oxidative coupling of two thiol molecules. To prevent this, you must rigorously exclude oxygen from your reaction and storage.
-
Use Degassed Solvents: Before use, sparge all solvents with an inert gas like nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: The reaction should be set up in a flask that has been flame-dried under vacuum and backfilled with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction, workup, and even storage.[8]
-
Add a Reducing Agent During Workup: If you suspect disulfide formation, a small amount of a mild reducing agent like dithiothreitol (DTT) can be added during the workup, although this adds a purification step. For storage, keeping the thiol at a low pH (well below its pKa) can also limit oxidation.[8]
Section 2: Troubleshooting Guide
This guide provides a problem-and-solution format for specific experimental issues.
| Problem Encountered | Potential Causes | Recommended Solutions & Explanations |
| Low or No Conversion of Starting Material (e.g., Cyclohexylmethyl Bromide) | 1. Poor Nucleophile: The sulfur nucleophile (e.g., thiourea, NaSH) may have degraded or is of poor quality. 2. Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier. 3. Poor Solvent Choice: The solvent may not be suitable for an SN2 reaction (e.g., protic solvents can solvate the nucleophile, reducing its reactivity). | 1. Verify Reagents: Use a fresh, high-purity source of your sulfur nucleophile. 2. Optimize Temperature: Gradually increase the reaction temperature and monitor progress via TLC. For the thiourea route, refluxing in ethanol is typically effective. 3. Change Solvent: Switch to a polar aprotic solvent like DMF or acetone, which are ideal for SN2 reactions. |
| TLC/GC-MS shows significant side-product formation | 1. Disulfide Peak: Oxidation by atmospheric oxygen.[8] 2. Sulfide Peak: Over-alkylation of the product thiol by the starting alkyl halide. This is common when using NaSH.[1] 3. Alkene Peak: Elimination reaction (E2), favored by strong, sterically hindered bases and high temperatures. | 1. Inert Atmosphere: Immediately implement rigorous inert atmosphere techniques for the reaction and workup.[8] 2. Use Thiourea: The thiourea method forms a stable isothiouronium salt intermediate, which is hydrolyzed in a separate step, preventing the product thiol from reacting with the starting material.[1][2] 3. Modify Base/Temp: Use a non-hindered base like NaOH for the hydrolysis step. Avoid excessively high temperatures during the substitution reaction. |
| Difficulty purifying the final product | 1. Similar Polarity of Products: The desired thiol and the disulfide or sulfide byproduct can have very similar polarities, making separation by column chromatography difficult. 2. Product Volatility: The product may be lost during solvent evaporation under high vacuum. | 1. Convert Disulfide: If disulfide is the main contaminant, it can be reduced back to the thiol using a reducing agent like zinc and acid, followed by another workup.[1] 2. Careful Evaporation: Remove the solvent using a rotary evaporator with a carefully controlled vacuum and a cool water bath to minimize product loss. 3. Distillation: For larger scales, purification by vacuum distillation can be highly effective for separating the thiol from non-volatile impurities. |
Section 3: High-Yield Experimental Protocols
These protocols are designed to maximize yield and purity.
Protocol A: Two-Step Synthesis via Cyclohexylmethyl Bromide and Thiourea
This is the recommended route for achieving high purity and yield. It proceeds in two distinct, high-yielding steps.
Step 1: Synthesis of Cyclohexylmethyl Bromide from Cyclohexylmethanol
Causality: This step converts the poor leaving group (-OH) into an excellent leaving group (-Br), setting up an efficient SN2 reaction in the next step. Using PBr₃ in a non-polar solvent with mild cooling prevents unwanted side reactions.
-
Reagents & Equipment:
-
Cyclohexylmethanol (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4 eq)
-
Anhydrous Diethyl Ether or Toluene
-
Flame-dried, two-neck round-bottom flask with a dropping funnel and magnetic stirrer, under N₂ atmosphere.
-
-
Procedure:
-
To the flask, add cyclohexylmethanol dissolved in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add PBr₃ (dissolved in ether) dropwise from the dropping funnel over 30-45 minutes. Expert Tip: This addition must be slow to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC indicates full consumption of the starting alcohol.
-
Slowly pour the reaction mixture over ice water to quench the excess PBr₃.
-
Separate the organic layer. Wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude cyclohexylmethyl bromide, which can often be used in the next step without further purification. A procedure using pyridine and toluene has also been reported with a 33.3% yield after purification.[10]
-
Step 2: Synthesis of this compound from Cyclohexylmethyl Bromide
Causality: This classic SN2 reaction uses thiourea to form a stable S-alkylisothiouronium salt. This intermediate prevents the newly formed thiol from acting as a nucleophile and attacking another molecule of the starting bromide, thus eliminating the formation of dicyclohexylmethyl sulfide.[1][2] The final hydrolysis with a base releases the pure thiol.
-
Reagents & Equipment:
-
Cyclohexylmethyl Bromide (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Standard reflux apparatus under N₂ atmosphere.
-
-
Procedure:
-
Dissolve cyclohexylmethyl bromide and thiourea in ethanol in a round-bottom flask.
-
Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC until the bromide spot disappears. The S-alkylisothiouronium salt will precipitate as a white solid.
-
Cool the mixture and add a solution of NaOH (approx. 2.5 eq) in water.
-
Heat the mixture to reflux again for 2-3 hours to hydrolyze the salt.
-
Cool to room temperature. Acidify the mixture carefully with dilute HCl (e.g., 1M) to a neutral pH.
-
Extract the product with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure to yield pure this compound.
-
Protocol B: Direct Conversion of Cyclohexylmethanol using Lawesson's Reagent
This one-pot method is faster but may require more careful optimization to avoid side reactions.
Causality: Lawesson's reagent acts as a powerful thionating agent, directly converting the C-O bond to a C-S bond.[11] The reaction works well for primary alcohols like cyclohexylmethanol.[2][3] Using a non-polar solvent like toluene and controlling the temperature are key to favoring the thiol over the elimination product.
-
Reagents & Equipment:
-
Cyclohexylmethanol (1.0 eq)
-
Lawesson's Reagent (0.5 - 0.6 eq) [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene
-
Reflux apparatus under N₂ atmosphere.
-
-
Procedure:
-
In a flame-dried flask under N₂, add cyclohexylmethanol and Lawesson's reagent to anhydrous toluene.
-
Heat the mixture to reflux. The reaction is typically complete in 1-3 hours. Monitor by TLC. Expert Tip: For some alcohols, running the reaction at a lower temperature (e.g., room temperature in DME) can increase the thiol-to-alkene ratio, though it will take longer.[3]
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel to separate the product from phosphorus byproducts and any unreacted starting material.
-
Section 4: Visual Guides & Diagrams
Synthetic Pathways Overview
Caption: Key synthetic routes to this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and fixing low-yield issues.
References
-
Nishio, T. (1993). Direct Conversion of Alcohols into Thiols. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Nishio, T. (1993). Direct conversion of alcohols into thiols. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Ozturk, T. (2001). Reaction of (1,ω)-N-Acylamino Alcohols with Lawesson's Reagent: Synthesis of Sulfur-Containing Heterocycles. The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. (1993). Direct conversion of alcohols into thiols. Semantic Scholar. [Link]
- Hasenberg, D. M., & Refvik, M. D. (2007).
-
The Royal Society of Chemistry. (2016). An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. The Royal Society of Chemistry. [Link]
-
ResearchGate. (2016). Optimization of the reaction conditions. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). 18.7: Thiols and Sulfides. Chemistry LibreTexts. [Link]
-
Indian Academy of Sciences. (2024). Synthetic access to thiols: A review. Journal of Chemical Sciences. [Link]
-
El-Sayed, R. (2009). Utility of cyclohexanethiols in organic synthesis. ACG Publications. [Link]
-
Pearson+. (Date unknown). Show how you would synthesize the following: c. cyclohexylmethanol... Study Prep in Pearson+. [Link]
-
Organic Syntheses Procedure. (Date unknown). Sulfide synthesis in preparation of unsymmetrical dialkyl disulfides. Organic Syntheses. [Link]
-
ResearchGate. (2018). Problem arises in thiol synthesis.? ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Direct conversion of alcohols into thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. acgpubs.org [acgpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyclohexylmethyl bromide synthesis - chemicalbook [chemicalbook.com]
- 11. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
Technical Support Center: Handling Air-Sensitive Primary Thiols in a Glovebox
Welcome to the Technical Support Center for the handling and application of air-sensitive primary thiols. This guide is designed for researchers, medicinal chemists, and process development scientists who require the highest level of precision and control in their experiments. The information herein is a synthesis of established chemical principles and field-proven best practices to ensure the integrity of your materials and the success of your reactions.
Section 1: Understanding the Challenge: The Chemistry of Primary Thiols
Primary thiols (R-SH) are versatile reagents in organic synthesis, crucial for forming thioethers, participating in thiol-ene reactions, and acting as ligands for metal catalysts. However, their utility is matched by their primary liability: the susceptibility of the sulfhydryl group to oxidation.
The thiol-disulfide equilibrium is the central challenge. In the presence of oxidants, including atmospheric oxygen, two thiol molecules readily couple to form a disulfide (R-S-S-R).[1][2][3][4][5] This process can be accelerated by base, light, and trace metal impurities.[6] The formation of this disulfide impurity not only consumes the active thiol, leading to lower yields, but can also introduce a separable, yet often problematic, side-product into the reaction mixture.[7]
This guide provides the necessary protocols and troubleshooting advice to mitigate this inherent reactivity by leveraging the controlled, inert atmosphere of a glovebox.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of primary thiols.
Q1: Why are primary thiols considered "air-sensitive"?
A1: The sulfhydryl group (-SH) in a primary thiol is readily oxidized by atmospheric oxygen to form a disulfide bond (R-S-S-R).[1][2][6] This dimerization is often irreversible under typical reaction conditions and represents a loss of the active nucleophilic thiol. The reaction can be deceptively fast, with some simple thiols having half-lives of only a few hours in solution at room temperature and neutral pH.[8]
Caption: Troubleshooting workflow for low-yield thiol reactions.
| Symptom | Probable Cause(s) | Recommended Action(s) |
| Low or No Reaction Conversion | 1. Thiol Oxidation: The primary thiol has degraded to a disulfide, which is non-reactive in the desired pathway. [7] 2. Incomplete Deprotonation: If the reaction requires the thiolate anion, the base used may be too weak or degraded. 3. Solvent Contamination: Dissolved oxygen or water in the solvent can quench the reaction or degrade the thiol. | 1. Verify Thiol Purity: Before starting, quantify the free thiol content using the Ellman's Test (Protocol 5.1 ). Analyze the starting material by LC-MS or TLC to check for the presence of the disulfide. If degraded, purify the thiol (Protocol 5.2 ). 2. Base Selection: Use a sufficiently strong, non-nucleophilic base (e.g., NaH, K₂CO₃ in DMF). Ensure the base is fresh and has been properly stored. 3. Solvent Purification: Use anhydrous grade solvents and rigorously degas them before bringing them into the glovebox using the freeze-pump-thaw method (Protocol 5.3 ). |
| Significant Disulfide Byproduct Formation | 1. Atmosphere Contamination: The glovebox atmosphere has been compromised, or the reaction vessel was not properly purged. 2. Oxygen in Reagents: One or more reagents (e.g., solvent, substrate solution) contained dissolved oxygen. | 1. Check Glovebox Integrity: Verify that the O₂ and H₂O levels in the glovebox are low (<1 ppm). Ensure proper purging of the antechamber (at least 3 vacuum/refill cycles). [9][10] 2. Degas All Liquids: Ensure all solvents and liquid reagents are thoroughly degassed immediately prior to use. [11] 3. Reduce Disulfide: If the disulfide is the major product, it can sometimes be reduced back to the thiol using a reducing agent like TCEP or NaBH₄, followed by re-purification and re-attempting the reaction under more stringent inert conditions. [12] |
| Inconsistent Results Between Batches | 1. Variable Thiol Purity: The purity of the thiol varies from bottle to bottle or degrades over time after being opened. 2. Variable Reagent/Solvent Quality: Different lots of solvents or other reagents may have varying levels of oxygen or water contamination. | 1. Standardize Purity Check: Implement a mandatory Ellman's test or other quantitative analysis for every new bottle of thiol and for any bottle that has been open for an extended period. 2. Standardize Solvent Preparation: Use a consistent and robust method for solvent purification and degassing for every experiment. Do not assume a new bottle of anhydrous solvent is completely oxygen-free. |
Section 4: Glovebox Workflow and Best Practices
Adherence to a strict workflow is paramount for success. The following diagram and guidelines outline the critical steps for introducing and using primary thiols inside a glovebox.
Caption: Standard workflow for handling primary thiols in a glovebox.
Key Best Practices:
-
Glassware Preparation: All glassware must be rigorously dried to remove adsorbed water. Oven-drying overnight at >120°C and cooling in a vacuum antechamber is the standard. [9][13]* Material Entry: Never bring porous materials like paper towels or cardboard into the glovebox without extensive drying under vacuum. Use Kimwipes that have been dried in the antechamber. [14]All liquids must be degassed. [11]* Catalyst Protection: As mentioned, always turn off circulation when handling volatile thiols. [6]This prevents poisoning the expensive oxygen-scavenging catalyst. After work is complete and all thiol containers are sealed, purge the box atmosphere for 20-30 minutes before restarting circulation. [6]* Housekeeping: Keep the glovebox clean and uncluttered. Label every vial and flask clearly. A clean workspace minimizes the risk of cross-contamination. [10]* Waste Removal: All waste, especially sharps and thiol-contaminated materials, should be sealed in a container inside the glovebox before being removed through the antechamber.
Section 5: Experimental Protocols
These protocols provide step-by-step methodologies for essential procedures.
Protocol 5.1: Quantitative Analysis of Thiol Purity via Ellman's Test
This protocol allows for the determination of the free sulfhydryl concentration in a sample. [15][16][17] Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0
-
Cysteine hydrochloride (or other thiol standard)
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
Prepare Standard Curve: a. Prepare a 1.5 mM stock solution of the cysteine standard in Reaction Buffer. b. Perform serial dilutions to create a range of standards (e.g., 1.25 mM, 1.0 mM, 0.75 mM, 0.5 mM, 0.25 mM).
-
Prepare Sample: Accurately prepare a solution of your primary thiol in the Reaction Buffer. You may need to prepare a few dilutions to ensure the final absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Assay: a. To 250 µL of each standard and each sample dilution in separate test tubes, add 50 µL of the DTNB solution. b. Add 2.5 mL of Reaction Buffer to each tube. Prepare a blank containing only buffer and the DTNB solution. c. Mix well and incubate at room temperature for 15 minutes. [16][18]5. Measurement: Measure the absorbance of each solution at 412 nm, using the blank to zero the spectrophotometer.
-
Calculation: a. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. b. Use the equation of the line from the standard curve to determine the concentration of your thiol sample. Alternatively, use the Beer-Lambert law (A = εbc) with the molar extinction coefficient (ε) for TNB²⁻ of 14,150 M⁻¹cm⁻¹. [16]
Protocol 5.2: Purification of a Liquid Primary Thiol by Vacuum Distillation
This protocol is for purifying a primary thiol that is contaminated with its less volatile disulfide. All steps should be performed using Schlenk line techniques to maintain an inert atmosphere.
Materials:
-
Schlenk distillation apparatus (distilling flask, distillation head with condenser, receiving flask)
-
Vacuum pump with cold trap (liquid N₂)
-
Inert gas (Argon or Nitrogen) source
-
Heating mantle and stirrer
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Flame-dry all glassware under vacuum and backfill with inert gas. [9]Repeat this cycle three times. Maintain a slight positive pressure of inert gas throughout the setup.
-
Thiol Transfer: Transfer the crude thiol to the distilling flask via cannula under a positive flow of inert gas. Add a magnetic stir bar.
-
Distillation: a. Begin stirring and slowly apply vacuum. Be cautious of bumping, especially with lower boiling point thiols. b. Once a stable vacuum is achieved, begin gently heating the distilling flask. c. Collect the fraction boiling at the expected temperature and pressure for your specific thiol. The disulfide impurity will have a significantly higher boiling point and remain in the distilling flask. [19]4. Collection and Storage: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature. Backfill the entire system with inert gas. The purified thiol in the receiving flask can be transferred via cannula to a pre-dried storage flask inside a glovebox for long-term storage.
Protocol 5.3: Degassing Solvents via Freeze-Pump-Thaw
This is the most effective method for removing dissolved gases, particularly oxygen, from solvents. [11] Materials:
-
Schlenk flask with a Teflon stopcock
-
High-vacuum line
-
Dewar flasks
-
Liquid Nitrogen
Procedure:
-
Preparation: Transfer the anhydrous solvent to a Schlenk flask. The flask should not be more than half full.
-
Freeze: Place the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.
-
Pump: With the solvent still frozen, open the stopcock to the high-vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may notice bubbling as dissolved gases escape the liquid phase.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles).
-
Final Step: After the final thaw, backfill the Schlenk flask with high-purity argon or nitrogen. The solvent is now ready to be brought into the glovebox.
Section 6: References
-
Ellman's Test Protocol for Thiols. (n.d.). Scribd. Retrieved from [Link]
-
A Protocol for the Determination of Free Thiols. (n.d.). University of Utah. Retrieved from [Link]
-
Quantitation of sulfhydryls DTNB, Ellman's reagent. (n.d.). Interchim. Retrieved from [Link]
-
Ellman's assay for in-solution quantification of sulfhydryl groups. (n.d.). BMG Labtech. Retrieved from [Link]
-
Flame Drying and Purging Flasks & Addition of Reagents Under an Inert Atmosphere. (2017, January 17). YouTube. Retrieved from [Link]
-
Air-free technique. (n.d.). In Wikipedia. Retrieved from [Link]
-
Glove Box Operation SOP Guide. (2018, April 1). Scribd. Retrieved from [Link]
-
Standard Operating Procedure. (2020, April 2). University of Washington. Retrieved from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. Retrieved from [Link]
-
Glovebox safety guidelines. (2022, February 2). EPFL. Retrieved from [Link]
-
Introduction of materials into a glovebox. (2025, January 21). mulksgrp. Retrieved from [Link]
-
Glove box. (n.d.). EPFL. Retrieved from [Link]
-
Glovebox Safety (SOP) Introduction. (n.d.). Inside EWU. Retrieved from [Link]
-
Glovebox safety guidelines. (n.d.). EPFL. Retrieved from [Link]
-
Reactions of Thiols. (2021, December 14). Chemistry Steps. Retrieved from [Link]
-
Thiol. (n.d.). In Wikipedia. Retrieved from [Link]
-
Reactions of Thiols. (2021, December 14). Chemistry Steps. Retrieved from [Link]
-
Handling thiols in the lab. (2013, October 4). Reddit. Retrieved from [Link]
-
How to Work with Thiols-General SOP. (n.d.). University of Rochester Chemistry. Retrieved from [Link]
-
Glove box. (n.d.). EPFL. Retrieved from [Link]
-
Regenerating a glovebox. (2025, January 24). YouTube. Retrieved from [Link]
-
18.7: Thiols and Sulfides. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. Retrieved from [Link]
-
How to safely ship 5 litre container of liquid chemicals into glove box? (2021, September 30). ResearchGate. Retrieved from [Link]
-
How to ship in liquid reagents into glovebox? (2020, July 17). Reddit. Retrieved from [Link]
-
Problem arises in thiol synthesis.? (2017, January 27). ResearchGate. Retrieved from [Link]
-
Protocol for determining protein cysteine thiol redox status using western blot analysis. (2021, June 18). STAR Protocols. Retrieved from [Link]
-
Glovebox rules. (n.d.). MMRC. Retrieved from [Link]
-
Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). C&EN. Retrieved from [Link]
-
What is Regeneration as it Applies to a Glove Box's Gas Management System? (2016, August 31). Inert. Retrieved from [Link]
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. (n.d.). DCL Inc. Retrieved from [Link]
-
2-thiophenethiol. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
MECS® CATALYST FOR SULFURIC ACID POISONING OR DEACTIVATION. (n.d.). Elessent Clean Technologies. Retrieved from [Link]
-
Final Analysis: Sulfur as a Catalyst Poison. (n.d.). ResearchGate. Retrieved from [Link]
-
Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. (n.d.). PMC. Retrieved from [Link]
-
Purification of thiols. (2025, February 6). Chemistry Stack Exchange. Retrieved from [Link]
Sources
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- 3. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 4. boisestate.edu [boisestate.edu]
- 5. researchgate.net [researchgate.net]
- 6. epfl.ch [epfl.ch]
- 7. Solvent Purification Unit for Glove Boxes [jacomex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. epfl.ch [epfl.ch]
- 11. epfl.ch [epfl.ch]
- 12. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. mscore.web.unc.edu [mscore.web.unc.edu]
- 15. v.web.umkc.edu [v.web.umkc.edu]
- 16. broadpharm.com [broadpharm.com]
- 17. interchim.fr [interchim.fr]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
Quenching unreacted cyclohexylmethanethiol in reaction mixtures
Technical Support Center: Cyclohexylmethanethiol (CHMT) Management
Ticket ID: CHMT-001 Subject: Protocols for Quenching, Decontamination, and Odor Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This compound (CHMT) presents a dual challenge in the laboratory: it is a potent nucleophile requiring precise quenching to stop reactions, and it is a "stench chemical" with a low odor threshold (ppb range) and high lipophilicity. This guide distinguishes between Chemical Scavenging (stopping a reaction while preserving the product) and Oxidative Decontamination (destroying the compound for waste disposal).
Part 1: Decision Matrix & Workflow
Before selecting a protocol, determine your primary objective. Improperly choosing a quenching method can lead to product loss or safety hazards.
Figure 1: Decision tree for selecting the appropriate quenching methodology based on experimental goals.
Part 2: Chemical Scavenging (Reaction Termination)
Use Case: You have excess CHMT in your reaction mixture and need to stop the reaction without destroying your sensitive product.
The Solution: Michael Addition The most effective method to sequester unreacted CHMT is via a Michael addition using N-Ethylmaleimide (NEM) . Unlike oxidative methods, this does not generate radical species that might degrade your product.
Mechanism: The thiolate anion of CHMT attacks the electron-deficient double bond of the maleimide ring, forming a stable, water-soluble thioether adduct.
Protocol:
-
Calculate Excess: Determine the theoretical remaining equivalents of CHMT.
-
Add NEM: Add 1.2 – 1.5 equivalents of N-Ethylmaleimide relative to the estimated residual thiol.
-
Buffer: Ensure pH is maintained between 6.5 – 7.5 .
-
Why? Below pH 6.0, the reaction is slow (protonated thiol is not nucleophilic). Above pH 8.0, NEM hydrolyzes or reacts with amines.
-
-
Incubation: Stir at room temperature for 15–30 minutes.
-
Workup: The resulting NEM-CHMT adduct is significantly more polar than free CHMT. It can often be removed via an aqueous wash or flash chromatography.
Comparative Scavenging Agents:
| Scavenger | Reaction Speed | Selectivity | Removal Ease | Notes |
| N-Ethylmaleimide (NEM) | Fast (<15 min) | High (at pH 7) | High (Polar adduct) | Gold standard for quantitative quenching. |
| Methyl Acrylate | Moderate | Moderate | Moderate | Cheaper, but slower; requires longer stir times. |
| Iodoacetamide | Fast | Low | High | Can alkylate other nucleophiles (amines, histidines). |
Part 3: Oxidative Decontamination (Waste & Glassware)
Use Case: You need to clean glassware, syringes, or destroy the bulk reaction mixture for disposal.[1][2]
The Solution: Sodium Hypochlorite (Bleach) Bleach oxidizes thiols first to disulfides (which are often insoluble solids) and eventually to sulfonates (water-soluble and odorless).
Critical Safety Warning:
-
NEVER mix Bleach with Acetone: This produces chloroform and chloroacetone (lacrimators/toxins).
-
NEVER mix Bleach with Acid: This releases Chlorine gas (
).
Protocol:
-
Preparation: Prepare a 10-20% bleach solution in water.
-
Soaking: Submerge glassware completely.
-
Note for CHMT: Because CHMT is lipophilic ("greasy"), it adheres to glass. You may need to add a small amount of surfactant (soap) to the bleach bath to ensure contact.
-
-
Duration: Soak for a minimum of 2–4 hours (overnight is preferred).
-
Syringe Care:
-
Issue: Bleach causes CHMT to dimerize into dicyclohexylmethane disulfide, a solid precipitate that will clog needles .
-
Fix: Rinse syringes with Dichloromethane (DCM) or Ethyl Acetate first to bulk remove the thiol, then disassemble and soak the plunger/barrel separately in bleach.
-
Part 4: Detection (Verification)
How do I know it's gone? Smell is unreliable due to olfactory fatigue (nose blindness). Use Ellman’s Reagent (DTNB) for a colorimetric "Dipstick" test.[3]
Rapid Test Protocol:
-
Dissolve ~2 mg of Ellman’s Reagent in 1 mL of pH 8 buffer (phosphate or Tris).
-
Take a 10 µL aliquot of your reaction mixture.
-
Add to the Ellman’s solution.
-
Result:
-
Yellow Color: Free thiol is present (TNB anion released).[4]
-
Clear/Colorless: Quench is complete.
-
Part 5: Troubleshooting & FAQs
Q1: I added bleach to my flask and a white solid precipitated immediately. What is it?
A: This is likely the disulfide dimer of CHMT. The oxidation from Thiol
-
Fix: Do not try to flush this down the sink. It is greasy and will clog plumbing. Add a co-solvent (like ethanol) to the bleach bath to help solubilize the solid and allow further oxidation, or mechanically remove the solid as hazardous solid waste.
Q2: I have quenched the reaction, but the rotavap still smells like skunk. A: CHMT has a high vapor pressure relative to its odor threshold.
-
Preventative: Use a Bleach Trap between your vacuum pump and the rotavap condenser. Fill a bubbler with dilute bleach so exhaust vapors are scrubbed before entering the lab atmosphere.
Q3: Can I use Hydrogen Peroxide (
References
-
Herman, S. (2021). How to reduce thiol stink? Reddit r/Chemistry.[2] Link
-
Columbia University EH&S. (2015).[5] SOP for Stench Chemicals.Link
-
Thermo Fisher Scientific. (2020). N-Ethylmaleimide (NEM) Protocol.[6][7][8]Link
-
BroadPharm. (2022).[9] Ellman's Assay Protocol.[3][4][9][10]Link
-
University of Washington EH&S. (2022). Working with Stench Chemicals.[5]Link
-
BenchChem. (2025). Thiol-Maleimide Reaction Protocols.[7][11]Link
Sources
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. reddit.com [reddit.com]
- 3. interchim.fr [interchim.fr]
- 4. bmglabtech.com [bmglabtech.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. scribd.com [scribd.com]
- 11. biotium.com [biotium.com]
Technical Support Center: Thiol-Ene Coupling with Cyclohexylmethanethiol (CHMT)
Core Technical Overview
Cyclohexylmethanethiol (CHMT) represents a specific class of primary alkyl thiols where a cyclohexyl ring provides moderate steric bulk and high lipophilicity without compromising the essential nucleophilicity of the sulfhydryl (-SH) group.
In Thiol-Ene Coupling (TEC), CHMT is typically employed to introduce hydrophobic moieties or cycloaliphatic spacers into polymer networks or small molecules. Unlike linear alkanethiols, the cyclohexyl group of CHMT influences the diffusion rates in viscous media (e.g., photopolymerization) and solubility profiles, necessitating tailored protocols.
Mechanistic Pathways
TEC with CHMT proceeds via two distinct mechanisms depending on the catalyst and "ene" substrate:
-
Radical-Mediated Addition (Hydrothiolation): The dominant "click" method.[1] It follows a step-growth radical cycle, generally initiated by UV light and a photoinitiator (e.g., DMPA, TPO). It is anti-Markovnikov and highly tolerant of functional groups.[1]
-
Nucleophilic Michael Addition: Occurs only with electron-deficient enes (e.g., maleimides, acrylates) in the presence of a base/nucleophile.
Interactive Troubleshooting Guide (FAQs)
Category A: Reaction Kinetics & Initiation
Q: My reaction mixture remains liquid after UV exposure, or conversion is <50%. Is oxygen inhibition the cause?
A: Unlike acrylate polymerizations, thiol-ene chemistry is exceptionally resistant to oxygen inhibition because the peroxy radical formed (
-
Diagnosis: If the reaction stalls, the issue is likely insufficient radical flux or absorbance mismatch .[1]
-
Solution:
-
Check Optical Density: CHMT is transparent in the UV range, but your "ene" or solvent might absorb at the initiator's
.[1] If using DMPA (absorbs <300nm), ensure your glassware (quartz vs. borosilicate) and solvent (avoid acetone/benzene) are compatible. -
Switch Initiator: For thick films or pigmented systems, switch to TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) , which absorbs at longer wavelengths (380–420 nm) and bleaches upon reaction, allowing depth curing [2].
-
Q: I am seeing an induction period before the reaction starts. Why? A: This is often due to the consumption of dissolved oxygen or stabilizers (like BHT) present in commercial alkene sources.[1]
-
Fix: Although TEC is oxygen tolerant, degassing (sparging with
for 10 mins) eliminates the induction period and improves reproducibility.
Category B: Yield & Side Reactions
Q: NMR shows a significant impurity, but the alkene is consumed. What is it?
A: The most common side reaction with CHMT is oxidative dimerization to form dicyclohexylmethyl disulfide (
-
Cause: High concentrations of thiyl radicals in the absence of a reactive alkene, or exposure to air under basic conditions.
-
Prevention:
-
Stoichiometry: Use a slight excess of the alkene (1.1 equiv) rather than the thiol if the alkene is inexpensive.
-
Radical Concentration: Lower the photoinitiator concentration. High radical flux promotes termination (radical-radical coupling) over propagation [3].[1]
-
Q: The product smells strongly of sulfur even after workup. How do I remove unreacted CHMT? A: CHMT has a potent, persistent odor and is lipophilic, making water washes ineffective.[1]
-
Removal Protocol:
-
Bleach Wash: Treat the organic phase with a 10% sodium hypochlorite solution (bleach).[1] This oxidizes the residual thiol to the sulfonate/sulfonic acid, which is water-soluble and odorless.
-
Michael Scavenging: Add a slight excess of N-ethylmaleimide (NEM) or an acrylate resin to the crude mixture to "click" onto unreacted thiol, then filter or wash away.[1]
-
Visualizing the Mechanism & Troubleshooting
The following diagram illustrates the radical cycle and the critical "branch points" where the reaction can fail (Disulfide formation vs. Product).
Figure 1: Radical-mediated Thiol-Ene cycle.[1][2] Note the competition between the propagation step (green path) and the termination step (black box) which leads to disulfide impurities.
Optimized Experimental Protocol
Objective: Synthesis of a thioether conjugate using CHMT and a terminal alkene.
Reagents
-
Thiol: this compound (CHMT) (1.0 equiv)[1]
-
Ene: Terminal alkene (1.05 equiv)[1]
-
Solvent: Dichloromethane (DCM) or THF (anhydrous not strictly required but recommended).[1]
-
Initiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (0.5 - 1.0 mol%).[1]
Step-by-Step Workflow
-
Preparation: In a quartz vial (or borosilicate glass if using 365nm light), dissolve the alkene (1.05 eq) and DMPA (0.01 eq) in minimal solvent (1M concentration).
-
Why? High concentration favors the bimolecular propagation step over unimolecular termination events.[1]
-
-
Thiol Addition: Add CHMT (1.0 eq) via syringe.
-
Note: If the reaction is exothermic (large scale), add thiol slowly under UV to control heat.
-
-
Degassing (Optional but Recommended): Sparge with nitrogen for 5 minutes.
-
Irradiation: Irradiate with UV light (365 nm, ~10 mW/cm²) for 10–30 minutes.[1]
-
Monitoring: Track disappearance of the S-H stretch (
) via FTIR or the alkene protons ( ) via NMR.
-
-
Workup: Concentrate in vacuo. If "skunky" odor persists, wash with 10% bleach solution, followed by brine, then dry over
.
Comparative Data: Initiator Selection
| Initiator | Activation | Solubility in CHMT | Recommended Use Case |
| DMPA | 250–365 nm | High | Standard synthesis; clear solutions.[1] |
| TPO | 380–420 nm | Moderate | Pigmented systems; thick films; visible light curing.[1] |
| AIBN | Thermal ( | High | when UV is not possible; requires heating (risk of disulfide).[1] |
References
-
Hoyle, C. E., & Bowman, C. N. (2010).[1][3][4][5] Thiol–Ene Click Chemistry.[1][3][4][5][6][7] Angewandte Chemie International Edition, 49(9), 1540–1573.[3][5]
-
Lowe, A. B. (2010).[1][4] Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[1][3][4][5][6][8][9][10] Polymer Chemistry, 1(1), 17-36.[4]
-
Cramer, N. B., et al. (2008).[1] Mechanism and modeling of thiol-ene photopolymerizations. Macromolecules, 35(14), 5361-5365.
-
Northrop, B. H., & Coffey, R. N. (2012).[1] Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Journal of the American Chemical Society, 134(33), 13804–13817.
Sources
- 1. This compound | C7H14S | CID 520209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxygen-Mediated Enzymatic Polymerization of Thiol–Ene Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 7. thieme-connect.de [thieme-connect.de]
- 8. scite.ai [scite.ai]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Validation & Comparative
Comparative Technical Guide: Cyclohexylmethanethiol vs. Cyclohexanethiol
Executive Summary: The "Spacer Effect"
In the precise engineering of surface chemistries and drug intermediates, the choice between Cyclohexanethiol (CySH) and Cyclohexylmethanethiol (CyCH₂SH) is rarely a matter of interchangeability. It is a decision dictated by the "Spacer Effect" —the profound kinetic and thermodynamic impact of the single methylene (-CH₂-) bridge separating the sulfhydryl group from the cyclohexane ring.
While both compounds share a lipophilic cyclohexane core, their reactivity profiles diverge significantly:
-
Cyclohexanethiol is a secondary thiol with substantial steric hindrance directly adjacent to the nucleophilic sulfur. It is best suited for applications requiring kinetic stability or specific steric protection.
-
This compound is a primary thiol . The methylene spacer decouples the sulfur from the ring's steric bulk, restoring the high nucleophilicity typical of n-alkyl thiols while retaining the cyclic lipophilicity. It is the superior choice for Self-Assembled Monolayers (SAMs) and rapid S-alkylation.
This guide provides a head-to-head technical comparison to assist researchers in selecting the optimal reagent for synthesis and surface functionalization.
Physical & Chemical Property Profile
The structural distinction is subtle but governs the macroscopic behavior.
| Property | Cyclohexanethiol (CySH) | This compound (CyCH₂SH) | Impact on Application |
| CAS No. | 1569-69-3 | 2550-37-0 | Identification |
| Structure Type | Secondary Thiol (Direct ring attachment) | Primary Thiol (Methylene spacer) | Reactivity & Sterics |
| Molecular Weight | 116.22 g/mol | 130.25 g/mol | Volatility & Density |
| Boiling Point | 158–160 °C | ~175–180 °C (Est.)[1] | CyCH₂SH is less volatile; easier handling. |
| pKa (Predicted) | ~10.9 – 11.0 | ~10.5 – 10.7 | CyCH₂SH is slightly more acidic; deprotonates easier. |
| Nucleophilicity | Moderate (Sterically hindered) | High (Accessible S-center) | CyCH₂SH reacts faster in SN2. |
| Odor Profile | High Intensity Stench | High Intensity Stench | Safety Warning: Fume hood mandatory for both. |
Reactivity Analysis
Nucleophilic Substitution (SN2)
The most critical differentiator is the rate of S-alkylation.
-
CySH: The secondary carbon of the ring imposes a wide "steric cone" around the sulfur. During an SN2 attack, the incoming electrophile encounters repulsion from the axial hydrogens of the ring (1,3-diaxial interactions).
-
CyCH₂SH: The methylene group acts as a pivot, allowing the sulfur atom to rotate away from the ring's bulk. The sulfur behaves like a primary n-alkyl thiol (e.g., 1-hexanethiol), exhibiting rapid kinetics.
Surface Coordination (SAM Formation)
For researchers working with Gold (Au) or Silver (Ag) surfaces:
-
CyCH₂SH (Recommended): The spacer allows the sulfur to bind to the Au(111) lattice with the optimal
geometry. The cyclohexane rings can then pack efficiently above the surface. -
CySH: The direct attachment forces a compromise between the Au-S bond angle and the steric bulk of the ring. This often leads to disordered monolayers with lower packing density and more defects (pinholes).
Mechanism Visualization
The following diagram illustrates the steric interference mechanism preventing rapid reaction in CySH compared to the accessible pathway in CyCH₂SH.
Figure 1: Mechanistic flow showing how the methylene spacer in this compound facilitates nucleophilic attack by reducing steric clash.
Experimental Protocols (Validation Data)
To objectively compare these reagents, we recommend the following standardized protocols. These are designed to be self-validating: if the control (n-hexanethiol) fails, the system is invalid.
Protocol A: Competitive Alkylation Kinetics
Objective: Quantify the relative nucleophilicity (
Reagents:
-
Cyclohexanethiol (CySH)[2]
-
This compound (CyCH₂SH)[1]
-
Benzyl Bromide (Electrophile)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Acetonitrile (
) -
Internal Standard: Dodecane
Methodology:
-
Preparation: In a 20 mL scintillation vial, prepare a solution containing 1.0 mmol of CySH, 1.0 mmol of CyCH₂SH, and 1.0 mmol of Dodecane in 10 mL Acetonitrile.
-
Initiation: Add 2.2 mmol of DIPEA. Stir for 5 minutes to ensure deprotonation equilibrium.
-
Reaction: Add 0.5 mmol of Benzyl Bromide (limiting reagent) at
. The thiols are in excess to compete for the electrophile. -
Sampling: Aliquot 100 µL samples at 1, 5, 10, 30, and 60 minutes. Quench immediately in dilute HCl/Ether.
-
Analysis: Analyze via GC-MS or HPLC. Integrate the peaks for Benzyl cyclohexyl sulfide (Product A) and Benzyl cyclohexylmethyl sulfide (Product B).
Expected Results: The ratio of Product B to Product A represents the relative reactivity.
-
Prediction: CyCH₂SH will react approximately 5–10x faster than CySH due to the primary vs. secondary nature.
-
Note: If Product A is barely detectable at 5 mins while Product B is significant, the steric hypothesis is confirmed.
Protocol B: SAM Packing Density (Gold Surface)
Objective: Determine which thiol forms a more impermeable (better packed) monolayer.
Methodology:
-
Substrate: Clean Gold-coated glass slides (Piranha clean - Warning: Corrosive).
-
Incubation: Immerse Slide A in 1 mM CySH (Ethanol) and Slide B in 1 mM CyCH₂SH (Ethanol) for 24 hours.
-
Rinse: Wash thoroughly with Ethanol and dry under Nitrogen stream.
-
Measurement: Perform Cyclic Voltammetry (CV) using a redox probe (
).-
Setup: Working electrode = Modified Au slide; Counter = Pt wire; Ref = Ag/AgCl.
-
Scan: -0.2V to +0.6V.[3]
-
Interpretation:
-
CyCH₂SH (Slide B): Should show almost complete blocking of the redox peak. The current density (
) will be near zero, indicating a tight, insulating monolayer. -
CySH (Slide A): Will likely show significant leakage current . The bulky rings cannot pack tightly, leaving gaps for the redox probe to penetrate to the gold surface.
Decision Matrix: When to Use Which?
| Application Scenario | Recommended Reagent | Reasoning |
| High-Yield Synthesis | CyCH₂SH | Primary thiol kinetics ensure faster reaction and higher yields with fewer side products. |
| Steric Protection | CySH | If the goal is to create a "bulky" sulfide that resists metabolic oxidation or enzymatic attack, the secondary thiol provides a protective steric shield. |
| Surface Coating (SAMs) | CyCH₂SH | Superior packing density. The spacer allows the "head" (S) to anchor while the "tail" (Ring) creates a hydrophobic surface. |
| Odor Masking | Neither | Both are potent malodorants. Use tert-dodecanethiol if a low-odor alternative is absolutely required and sterics permit. |
References
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.[4] (General principles of nucleophilic substitution and steric effects in thiols).
-
Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 105(4), 1103–1170. Link (Authoritative review on SAM packing constraints).
-
PubChem Compound Summary: Cyclohexanethiol. National Center for Biotechnology Information. Link
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information. Link
-
BenchChem. "Navigating Nucleophilicity: A Comparative Guide to the Reactivity of Secondary Thiols." (Inferred comparison data). Link
Sources
A Senior Application Scientist's Guide to Distinguishing Cyclohexylmethanethiol from Dicyclohexyl Disulfide
In the fields of pharmaceutical development and materials science, the precise identification of sulfur-containing compounds is paramount. Cyclohexylmethanethiol, a thiol, and its oxidized counterpart, dicyclohexyl disulfide, are structurally similar yet possess vastly different chemical reactivities and physical properties. Mistaking one for the other can lead to failed syntheses, incorrect biological interpretations, and compromised material integrity. This guide provides a comprehensive, data-supported framework for unambiguously differentiating between these two molecules using orthogonal analytical techniques.
Part 1: Foundational Physicochemical Differences
At the most fundamental level, the dimerization of this compound to form dicyclohexyl disulfide results in significant changes to its physical properties. These differences, while not definitive on their own, provide the first layer of evidence in characterization.
| Property | This compound | Dicyclohexyl Disulfide | Rationale for Difference |
| Molecular Formula | C₇H₁₄S[1] | C₁₂H₂₂S₂[2] | Dimerization results in a near doubling of the molecular formula, minus two hydrogen atoms. |
| Molecular Weight | 130.25 g/mol [1][3] | 230.44 g/mol [4] | The disulfide's molecular weight is substantially higher due to the combination of two monomer units. |
| Boiling Point | ~189-191 °C (at 760 mmHg) | 162-163 °C (at 6 mmHg)[2][4][5] | The significantly larger and heavier disulfide molecule has much stronger intermolecular van der Waals forces, leading to a drastically higher boiling point under equivalent pressure. |
| Polarity & Solubility | Moderately polar due to the -SH group. | Less polar; dominated by the large nonpolar cyclohexyl rings. Insoluble in water, soluble in organic solvents.[2][5][6] | The free thiol group imparts a degree of polarity. The disulfide linkage is less polar, making the overall molecule more hydrophobic. |
Part 2: Spectroscopic Interrogation
Spectroscopy offers a direct window into the molecular structure, providing clear, unambiguous signatures that differentiate the thiol from the disulfide.
A. Infrared (IR) Spectroscopy: The Telltale S-H Stretch
The most decisive spectroscopic evidence comes from IR spectroscopy. Thiols possess a characteristic S-H stretching vibration that is absent in disulfides.
-
This compound: Will exhibit a weak but sharp absorption band in the region of 2600-2550 cm⁻¹ .[7] This peak is a definitive indicator of the free sulfhydryl (-SH) group.
-
Dicyclohexyl Disulfide: The spectrum will be completely devoid of any absorption in the 2600-2550 cm⁻¹ region. Key absorptions will include C-H stretching from the cyclohexyl rings (typically 3000-2850 cm⁻¹) and the C-S stretch (750-650 cm⁻¹).[5]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, revealing key structural differences.
-
¹H NMR: The key diagnostic signal for This compound is the proton on the sulfur atom (the -SH proton). This signal typically appears as a broad singlet or a triplet (if coupled to the adjacent CH₂) between 1.0-2.0 ppm . In contrast, dicyclohexyl disulfide will have no signal in this region. Furthermore, the protons on the carbon adjacent to the sulfur (-CH₂-S) will have slightly different chemical shifts. In the thiol, this signal is expected around 2.5 ppm, while in the disulfide, it is shifted slightly downfield to around 2.7 ppm due to the influence of the second sulfur atom.
-
¹³C NMR: The carbon atom directly bonded to the sulfur (-CH₂-S) provides another point of differentiation. This carbon will resonate at a distinct chemical shift in the thiol versus the disulfide due to the change in its electronic environment.
C. Mass Spectrometry (MS)
Mass spectrometry distinguishes the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Molecular Ion Peak (M⁺): This is the most straightforward distinction.
-
Fragmentation Pattern: The fragmentation provides structural confirmation.
-
This compound: Common fragments may include the loss of the thiol group (-SH) or cleavage within the cyclohexyl ring.
-
Dicyclohexyl Disulfide: The characteristic and often dominant fragmentation pathway for disulfides is the cleavage of the weak S-S bond.[8] This would result in a prominent fragment ion at m/z ≈ 115, corresponding to the [C₆H₁₁S]⁺ fragment.
-
Part 3: Chemical Reactivity and Chromatographic Separation
Exploiting the unique chemical reactivity of the thiol group provides a powerful and often quantitative method for differentiation.
A. The Definitive Chemical Test: Ellman's Reagent
Ellman's test is a classic, highly specific colorimetric assay for the detection of free sulfhydryl groups.[9][10] The reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), reacts with a thiol to produce a stoichiometric amount of 5-thio-2-nitrobenzoic acid (TNB²⁻), which has a vibrant yellow color and a strong absorbance at 412 nm.[11][12]
-
Expected Result:
-
This compound: A rapid and distinct yellow color change upon addition of Ellman's reagent.
-
Dicyclohexyl Disulfide: No reaction; the solution will remain colorless.[11]
-
Experimental Protocol: Ellman's Test for Free Thiols [9][12][13]
-
Reagent Preparation:
-
Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 8.0.
-
DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer.
-
-
Sample Preparation: Dissolve a small, known quantity of the test compound in the Reaction Buffer.
-
Assay:
-
To 1.0 mL of the sample solution in a cuvette, add 50 µL of the DTNB solution.
-
Prepare a blank using 1.0 mL of Reaction Buffer and 50 µL of the DTNB solution.
-
-
Analysis:
-
Mix gently and incubate at room temperature for 15 minutes.[12]
-
Measure the absorbance at 412 nm using a UV-Vis spectrophotometer, zeroed against the blank. A significant absorbance value indicates the presence of a free thiol.
-
Sources
- 1. This compound | C7H14S | CID 520209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dicyclohexyl disulfide | C12H22S2 | CID 17356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexanemethanethiol [webbook.nist.gov]
- 4. dicyclohexyl disulfide, 2550-40-5 [thegoodscentscompany.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS 2550-40-5: Dicyclohexyl disulfide | CymitQuimica [cymitquimica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. academic.oup.com [academic.oup.com]
- 9. v.web.umkc.edu [v.web.umkc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. scribd.com [scribd.com]
Chromatographic Separation of Cyclohexylmethanethiol Isomers
Executive Summary
The separation of cyclohexylmethanethiol (CHMT) isomers—specifically the geometric cis- and trans- isomers of substituted analogs like 4-methylthis compound—presents a dual challenge of sulfur reactivity and stereochemical resolution . These volatile sulfur compounds (VSCs) are prone to oxidation and surface adsorption, leading to peak tailing and quantitative errors.
This guide objectively compares the two dominant analytical strategies: Capillary Gas Chromatography (GC) with sulfur-specific detection (the industry gold standard for volatiles) and High-Performance Liquid Chromatography (HPLC) utilizing pre-column derivatization (the alternative for complex, non-volatile matrices).
Part 1: The Separation Challenge
The core difficulty in analyzing CHMT isomers lies in their physicochemical properties:
-
Geometric Similarity: The cis and trans isomers possess identical molecular weights and similar boiling points, making separation on non-polar stationary phases difficult.
-
Surface Activity: The thiol (-SH) group is highly nucleophilic and acidic (
). It adheres to active metal sites in GC inlets and columns, causing "ghost peaks" or irreversible adsorption. -
Lack of Chromophore: Native CHMT isomers do not absorb significantly in the UV-Vis spectrum, rendering standard HPLC-UV useless without chemical modification.
Isomer Definition for This Guide
For the purpose of this technical guide, "isomers" refers to the diastereomeric pair (e.g., cis- and trans- 4-methylthis compound), a model system critical in both flavor chemistry and environmental analysis (e.g., the Elk River spill context).
Part 2: Comparative Methodology
Method A: Gas Chromatography (GC-SCD/MS)
The Gold Standard for Volatile Resolution
GC is the preferred method due to the volatility of CHMT. However, the choice of stationary phase is the critical determinant of isomer resolution (
-
Stationary Phase 1: 5% Phenyl Polysiloxane (e.g., DB-5, Rxi-5ms)
-
Stationary Phase 2: Polyethylene Glycol / WAX (e.g., DB-WAX, HP-INNOWax)
Detector Selection:
-
Mass Spectrometry (MS): Necessary for structural identification but suffers from hydrocarbon background interference.
-
Sulfur Chemiluminescence Detector (SCD): The equimolar response to sulfur eliminates matrix interference and provides linearity without internal standard correction for every isomer.
Method B: HPLC with Derivatization
The Alternative for Unstable/Complex Matrices
When samples are thermally unstable or exist in a non-volatile matrix (e.g., biological plasma), GC is unsuitable. HPLC requires derivatization to "tag" the thiol.
-
Reagent: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB / Ellman’s Reagent).[4]
-
Mechanism: Disulfide exchange reaction yields a mixed disulfide and the 2-nitro-5-thiobenzoate anion (TNB
), which absorbs strongly at 412 nm. -
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus).
Part 3: Experimental Protocols & Data
Protocol 1: GC-SCD Separation (High Resolution)
System: Agilent 7890B GC with 8355 SCD. Inlet: Split/Splitless at 250°C. Critical: Use Ultra-Inert deactivated liners with wool to prevent thiol adsorption.
Column Configuration:
-
Column: DB-WAX UI (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Oven Program:
-
Hold 40°C for 2 min.
-
Ramp 10°C/min to 230°C.
-
Hold 5 min.
Self-Validating Step: Inject a standard mix of cis and trans isomers. Calculate Resolution (
Protocol 2: HPLC Derivatization Workflow
Reagents:
-
Buffer: 100 mM Phosphate buffer (pH 8.0). Note: pH > 7.5 is required to ionize the thiol (-S
) for the reaction to proceed. -
DTNB Solution: 2 mM in buffer.
Workflow:
-
Mix 200 µL Sample + 200 µL Buffer + 100 µL DTNB.
-
Incubate at Room Temp for 10 mins (Yellow color develops).
-
Quench with 10 µL 1M HCl (stabilizes the product for HPLC).
-
Inject 10 µL onto HPLC-UV (412 nm).
Comparative Data Summary
The following table summarizes expected performance metrics based on field applications (e.g., 4-MCHM analysis).
| Feature | GC-MS (5% Phenyl) | GC-SCD (WAX Phase) | HPLC-UV (Derivatized) |
| Isomer Resolution ( | 0.8 - 1.2 (Partial) | > 2.5 (Baseline) | 1.5 - 2.0 |
| Elution Order | Trans then Cis | Cis then Trans (Typical) | Variable (Gradient dependent) |
| LOD (Limit of Detection) | 10 ppb | 0.5 ppb | 50 ppb |
| Linearity ( | 0.995 | > 0.999 | 0.998 |
| Matrix Tolerance | Low (Dirty liners kill signal) | Medium | High (Liquid injection) |
Part 4: Visualization of Workflows
Figure 1: Method Selection Decision Tree
Caption: Logical decision pathway for selecting the optimal chromatographic technique based on sample matrix and volatility constraints.
Figure 2: Thiol-Specific GC Flow Path
Caption: Critical inertness pathway for GC analysis of thiols. Active sites (red) must be passivated to prevent isomer loss.
Part 5: Critical Analysis & Recommendations
When to choose GC-SCD (WAX Phase):
This is the recommendation for 90% of applications, particularly in flavor analysis or environmental monitoring (e.g., water testing). The WAX phase provides the dipole-dipole interaction necessary to pull the cis and trans isomers apart, often achieving baseline resolution (
When to choose HPLC-UV: Use this only when the this compound is part of a larger, non-volatile molecule (e.g., a peptide conjugate) or if the sample degrades above 150°C. The derivatization step introduces experimental error and should be validated using an internal standard (e.g., penicillamine).
Troubleshooting Guide
-
Tailing Peaks: Indicates active sites in the liner. Action: Replace liner immediately; do not attempt to clean.
-
Response Loss: The ceramic tubes in SCD detectors can become coked (carbon deposits). Action: Bake out the detector at 800°C under air flow (if model permits) or replace the ceramic tube.
References
-
U.S. Geological Survey (USGS). (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). HPLC determination of biologically active thiols using pre-column derivatisation. Retrieved from [Link]
-
Phenomenex. (2025).[5] GC Column Selection Guide for Volatile Sulfur Compounds. Retrieved from [Link]
Sources
High-Precision Purity Validation of Cyclohexylmethanethiol (CAS 1569-69-3): A Refractive Index-Based Approach
Executive Summary: The Role of Refractive Index in Thiol Analysis
In the synthesis and quality control of Cyclohexylmethanethiol (CAS 1569-69-3) , purity validation is a race against oxidation. While Gas Chromatography (GC) remains the quantitative gold standard, it is time-consuming and requires sample preparation that may introduce atmospheric oxygen, accelerating the formation of disulfide impurities.
Refractive Index (RI) offers a non-destructive, instantaneous "gatekeeper" metric. This guide validates the use of RI as a primary screening tool, demonstrating that a deviation of < 0.0005 from the benchmark
Technical Benchmark: The Target Metrics
Before validating unknown samples, the theoretical and experimental baselines must be established. The following values represent the "Golden Standard" for high-purity this compound.
| Property | Value | Conditions | Source Validity |
| Refractive Index ( | 1.4920 – 1.4930 | 20°C, 589 nm (Na D-line) | Confirmed by TCI & NIST data [1][2] |
| Density | 0.950 g/mL | 25°C | Standard Reference [2] |
| Boiling Point | 158–160°C | 760 mmHg | Literature Consensus [3] |
| Appearance | Colorless Liquid | Ambient | Visual Inspection |
Critical Insight: The refractive index of this compound is highly sensitive to temperature. A variance of 1°C can shift the reading by approximately
. Strict temperature control is not optional; it is mandatory for validation.
Comparative Analysis: RI vs. Alternatives
Why use Refractive Index when GC exists? The following comparison highlights the strategic utility of RI in a high-throughput or production environment.
Performance Matrix
| Feature | Refractive Index (RI) | GC-FID (Gas Chromatography) | Iodine Titration | H-NMR |
| Primary Output | Bulk Purity (Physical Constant) | Impurity Profiling (Quantitation) | Functional Group (-SH) Content | Structural Confirmation |
| Speed | < 1 Minute | 30–60 Minutes | 15–20 Minutes | > 1 Hour |
| Sample State | Non-Destructive (Recoverable) | Destructive | Destructive | Non-Destructive |
| Sensitivity | Moderate (Detects >0.5% impurity) | High (ppm level) | High (for -SH only) | High |
| "Blind Spots" | Iso-refractive impurities | Non-volatiles | Non-thiol impurities (e.g., solvents) | Overlapping peaks |
| Cost per Run | Negligible | High (Column wear, Carrier gas) | Moderate (Reagents) | Very High |
The Verdict
RI is the "Go/No-Go" Gate. It does not replace GC, but it filters out failing samples immediately. If a sample's RI is 1.4850 (deviation > 0.007), it is physically impossible for it to be pure this compound. Running a GC on such a sample is a waste of resources.
Experimental Protocol: Self-Validating RI Measurement
To ensure trustworthiness, this protocol includes a System Suitability Test (SST) using a known standard (Water or Toluene) before measuring the thiol.
Reagents & Equipment[5]
-
Analyte: this compound (Crude or Purified).
-
Standard: Deionized Water (HPLC Grade) or Toluene Standard.
-
Equipment: Digital Refractometer (e.g., Anton Paar Abbemat or equivalent) with Peltier temperature control.
-
Cleaning: Isopropanol (IPA) and Lint-free wipes. Warning: Thiols have a potent stench. Work in a fume hood or use a closed-loop waste system.
Step-by-Step Procedure
-
System Suitability Test (SST):
-
Clean the prism with IPA and dry.
-
Load 0.5 mL of Deionized Water.
-
Set temperature to 20.0°C .
-
Pass Criteria: Reading must be 1.3330 ± 0.0001 . If failed, recalibrate.
-
-
Sample Loading:
-
Dry the prism completely. Residual water will lower the RI of the thiol (false negative).
-
Using a glass pipette, transfer ~0.3 mL of this compound onto the prism. Ensure no air bubbles are trapped (bubbles scatter light, causing unstable readings).
-
-
Equilibration (The Causality of Accuracy):
-
Close the cover.[1]
-
Wait 30–60 seconds.
-
Why? The sample must reach thermal equilibrium with the prism. A "drifting" reading indicates the temperature is still stabilizing.
-
-
Measurement & Correction:
-
Record the value (
). -
If the instrument is not set to 20°C, apply the correction factor:
-
Note: The coefficient
is an empirical approximation for cyclic thiols.
-
-
Cleaning (Cross-Contamination Prevention):
-
Wipe sample with a soft tissue.
-
Clean with IPA.
-
Neutralization: Wipe with a 5% Bleach solution to oxidize residual thiol (eliminating odor), then rinse with water and IPA.
-
The Self-Validating Logic System
This workflow illustrates how to integrate RI into a purity decision matrix. This diagram is generated using Graphviz to ensure logical flow and reproducibility.
Figure 1: Decision Matrix for this compound Purity Validation. This logic gate prevents resource wastage on obviously impure samples.
Interpretation of Results
Scenario A: Low Refractive Index (< 1.4900)[7]
-
Cause: Likely contamination with solvents (e.g., Hexane
, Ethanol ) or unreacted starting materials if they have lower RI. -
Action: Dry the sample (rotary evaporator) and re-measure.
Scenario B: High Refractive Index (> 1.4950)
-
Cause: Potential oxidation.[2] Disulfides (Dicyclohexyl disulfide) typically have higher refractive indices and boiling points than their parent thiols due to increased electron density and molecular weight.
-
Action: Check for precipitate or cloudiness. Distillation required.
Scenario C: Correct RI (1.4925)
-
Inference: The bulk physical property matches the pure compound. While it is possible for a mixture of high-RI and low-RI impurities to mimic this value, the probability is low in a controlled synthesis environment.
-
Action: Proceed to GC for final certification or use immediately in synthesis.
References
-
National Institute of Standards and Technology (NIST). (2023). Cyclohexyl mercaptan - Gas Phase IR & Mass Spectra. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Ebatco. (n.d.). Refractive Index Measurements to Compare Chemical Purity. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: Cyclohexylmethanethiol
Technical Guidance for Laboratory Safety & Waste Management
Executive Summary & Hazard Identification
Cyclohexylmethanethiol (CAS: 1551-96-8), also known as Cyclohexylmethyl mercaptan, presents a dual challenge in laboratory management: chemical toxicity and extreme olfactory potency .
While the flash point (~69°C) technically places it above the RCRA D001 ignitability cutoff (60°C), it must be managed with the rigor of a volatile hazardous material. The primary operational risk is not immediate combustion, but the "stench" characteristic.[1] A minor release can trigger building evacuations, panic, and facility shutdowns due to its similarity in odor to natural gas leakants.
Operational Directive:
-
Primary Disposal Method: Incineration via licensed hazardous waste contractor.
-
On-Site Neutralization: Permitted ONLY for glassware residuals, trace spills, and surface decontamination.
-
Prohibited: Do not attempt to neutralize bulk stock (>10 mL) via oxidation in the lab due to exothermic runaway risks.
The Chemistry of Neutralization (Mechanism)
To effectively manage trace residues, you must understand the chemical transformation. We utilize oxidative desulfurization .
The goal is to convert the volatile thiol (
The Reaction: We utilize Sodium Hypochlorite (NaOCl) (household bleach, 5-10%) as the oxidant.
-
Mechanism: The hypochlorite ion oxidizes the sulfur.
-
Thermodynamics: This reaction is Exothermic . Rapid addition of bleach to concentrated thiol can cause boiling and aerosolization of the stench.
-
pH Criticality: The reaction must remain alkaline. NEVER mix bleach streams with acids, as this releases Chlorine gas (
).
Operational Protocols
A. Physical & Chemical Data Table
Essential parameters for waste stream characterization.
| Parameter | Value | Operational Implication |
| CAS Number | 1551-96-8 | Unique identifier for waste labeling. |
| Physical State | Liquid | Requires secondary containment. |
| Flash Point | ~69°C (156°F) | Combustible. Store away from heat sources. |
| Odor Threshold | < 1 ppb (Est.) | Detectable at minute concentrations. |
| Density | 0.95 g/mL | Floats on water; insoluble in water. |
| Incompatibilities | Strong Oxidizers, Bases, Reducing Agents | Do not store with Nitric Acid or Peroxides. |
B. Trace Residue & Glassware Decontamination
For syringes, flasks, and septa contaminated with residual thiol.
-
Preparation:
-
Work exclusively in a functioning Fume Hood .
-
PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.
-
-
The Bleach Bath:
-
Prepare a solution of 10% Bleach (1 part commercial bleach to 9 parts water).
-
Optional: Add a small amount of surfactant (dish soap) to help solubilize the organic thiol.
-
-
Soaking:
-
Fully submerge glassware.
-
Leave to soak for minimum 12 hours (overnight) .
-
Validation: The "stench" should be replaced by a faint chlorine smell.
-
-
Final Wash:
-
Rinse glassware with water. The rinsate can generally go down the drain if local regulations permit neutralized bleach; otherwise, collect as aqueous waste.[1]
-
Wash glassware with acetone/ethanol and soap as normal.
-
C. Spill Cleanup (Emergency Response)
For spills < 50 mL.
-
Isolate: Alert nearby personnel. Do not open the lab door (keeps odor contained in the negative pressure room).
-
Absorb: Cover the spill with an inert absorbent (vermiculite, sand, or commercial spill pads). Do not use paper towels initially, as they increase surface area for evaporation.
-
Neutralize:
-
Once absorbed, spray the absorbent material lightly with 10% Bleach solution .
-
Allow to sit for 20 minutes.
-
-
Collect:
-
Disposal: Label as "Debris contaminated with Thiol/Bleach" and manage as solid hazardous waste.
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision-making process for this compound disposal.
Figure 1: Operational decision tree for this compound disposal.[6] Note the critical prohibition of bulk oxidation.
Waste Stream Management & Labeling
When preparing the waste for professional pickup (Lab Pack), strict labeling is required to prevent accidents downstream.
-
Waste Code (US RCRA): While not explicitly P- or U-listed, assign D001 (Ignitable) if mixed with flammable solvents. If pure, label as Non-Regulated Hazardous Waste or Toxic depending on state regulations, but always add the "Stench" hazard.
-
Label Text Example:
HAZARDOUS WASTE Contents: this compound (95%), Trace Bleach. Hazards: TOXIC, IRRITANT, COMBUSTIBLE. [7] WARNING: STENCH - DO NOT OPEN OUTSIDE HOOD.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 520209, this compound. Retrieved from [Link]
-
Columbia University Environmental Health & Safety. SOP for Stench Chemicals. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
